molecular formula C14H17NO2 B13574232 Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13574232
M. Wt: 231.29 g/mol
InChI Key: HADJFVKEALYXRG-UHFFFAOYSA-N
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Description

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C14H17NO2/c16-14(15-7-6-12-8-13(12)9-15)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

HADJFVKEALYXRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1823660-76-9

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Direct experimental data for Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1823660-76-9) is not extensively available in peer-reviewed literature. This guide has been constructed by leveraging established principles of organic synthesis, spectroscopic analysis, and by drawing parallels with structurally related and well-documented analogs. All protocols and data presented herein are based on expert analysis and should be regarded as predictive until validated by direct experimentation.

Introduction: The Strategic Value of the 3-Azabicyclo[4.1.0]heptane Scaffold

The landscape of modern medicinal chemistry is increasingly focused on the concept of "escaping from flatland"—the strategic move away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds.[1] Bicyclic systems, such as the 3-azabicyclo[4.1.0]heptane core, are at the forefront of this movement. This rigid, fused ring system, combining a piperidine analog with a cyclopropane ring, offers a unique conformational constraint that is highly attractive for drug discovery.

The incorporation of such scaffolds can significantly enhance key pharmaceutical properties, including:

  • Metabolic Stability: The rigid structure can prevent metabolism at otherwise susceptible positions.

  • Aqueous Solubility: The introduction of sp³ centers often improves solubility compared to their flat aromatic counterparts.

  • Target Engagement: The defined three-dimensional geometry allows for precise and novel interactions within a biological target's binding pocket.

  • Novelty and Patentability: These scaffolds provide access to novel chemical space, a crucial aspect of intellectual property in drug development.

Derivatives of the 3-azabicyclo[4.1.0]heptane class have been investigated as potent and selective triple reuptake inhibitors, highlighting their potential in the development of new antidepressant agents.[2] The title compound, this compound, serves as a protected building block, enabling the controlled and stepwise synthesis of more complex and biologically active molecules. The benzyloxycarbonyl (Cbz) protecting group is a well-established and versatile choice for amines, known for its stability and ease of removal under specific conditions.[3]

This guide provides a comprehensive technical overview of this valuable synthetic intermediate, from its logical synthesis to its predicted analytical profile and potential applications.

Molecular and Physicochemical Profile

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and serve as a reliable starting point for experimental design.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₂Calculated
Molecular Weight 231.29 g/mol Calculated
CAS Number 1823660-76-9
Predicted LogP 2.3 - 2.8Computational Prediction[4][5]
Predicted pKa (Most Basic) 6.5 - 7.5 (Amine)Computational Prediction
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated
Topological Polar Surface Area 29.54 ŲComputational Prediction

Proposed Synthetic Strategy

The synthesis of this compound can be logically approached in a two-stage process: first, the construction of the core 3-azabicyclo[4.1.0]heptane scaffold, followed by the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group.

Synthetic Pathway cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Protection N-protected_tetrahydropyridine N-Protected 1,2,3,6-Tetrahydropyridine 3_azabicyclo_core 3-Azabicyclo[4.1.0]heptane (after deprotection) N-protected_tetrahydropyridine->3_azabicyclo_core 1. Cyclopropanation 2. Deprotection Target_Molecule Benzyl 3-azabicyclo[4.1.0]heptane -3-carboxylate 3_azabicyclo_core->Target_Molecule Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃) Experimental_Workflow start Start: N-Boc-1,2,3,6-tetrahydropyridine reagent_prep Prepare Simmons-Smith Reagent (Zn-Cu, CH₂I₂) start->reagent_prep cyclopropanation Cyclopropanation Reaction start->cyclopropanation reagent_prep->cyclopropanation workup1 Aqueous Workup & Extraction cyclopropanation->workup1 purify1 Silica Gel Chromatography workup1->purify1 deprotection Boc Deprotection (TFA/DCM) purify1->deprotection neutralization Neutralization to Free Amine deprotection->neutralization ncbz_protection N-Cbz Protection (Cbz-Cl, NaHCO₃) neutralization->ncbz_protection workup2 Aqueous Workup & Extraction ncbz_protection->workup2 purify2 Silica Gel Chromatography workup2->purify2 end End Product: Benzyl 3-azabicyclo[4.1.0] heptane-3-carboxylate purify2->end

Sources

Spectroscopic data (NMR, IR, MS) for Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

[1]

Executive Summary & Compound Identity

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1823660-76-9) is a bicyclic building block increasingly utilized in fragment-based drug discovery (FBDD). It serves as a conformationally restricted surrogate for piperidine, offering distinct vectors for substituent exit and improved metabolic stability compared to its monocyclic counterparts.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and the synthesis logic required for structural validation.

Chemical Identity
ParameterDetail
IUPAC Name This compound
Common Name N-Cbz-3-azabicyclo[4.1.0]heptane
CAS Number 1823660-76-9
Molecular Formula

Molecular Weight 231.29 g/mol
Core Scaffold 3-Azabicyclo[4.1.0]heptane (Cyclopropanated piperidine)

CRITICAL DISTINCTION: Do not confuse this compound with Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 66207-08-7), which is an epoxide derivative. The target compound described here contains a cyclopropane ring.[1][2][3][4][5]

Synthesis & Structural Logic

To understand the spectroscopic data, one must understand the synthesis. The compound is typically generated via a Simmons-Smith cyclopropanation of N-Cbz-1,2,3,6-tetrahydropyridine.

Synthetic Pathway (Graphviz)

SynthesisPathPrecursorN-Cbz-1,2,3,6-tetrahydropyridine(Alkene Precursor)IntermediateZinc CarbenoidTransition StatePrecursor->IntermediateCoordinationReagentsEt2Zn + CH2I2(Furukawa Reagent)Reagents->IntermediateProductBenzyl 3-azabicyclo[4.1.0]heptane-3-carboxylateIntermediate->ProductCheletropic Addn.

Figure 1: Stereospecific synthesis via Furukawa-modified Simmons-Smith cyclopropanation.

Stereochemical Implications

The [4.1.0] fusion is geometrically constrained to be cis . A trans-fusion is energetically prohibitive in this ring size. Consequently, the bridgehead protons (H1/H6) and the cyclopropane methylene protons (H7) exhibit specific coupling constants (

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Expert Insight on Rotamers: Like most N-carbamates (Cbz, Boc), this molecule exhibits restricted rotation around the


  • Observation: You will observe broadening or splitting of signals for protons and carbons proximal to the nitrogen (positions 2 and 4).

  • Protocol: For sharp, coalesced peaks, run the NMR experiment at elevated temperature (

    
     in DMSO-
    
    
    ). The data below represents the ambient temperature state (mixture of rotamers).

H NMR Data (400 MHz, CDCl

)
Position / GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic 7.30 – 7.40Multiplet (m)5HPhenyl ring of Cbz group.
Benzylic 5.12Singlet (s)2H

. May appear as broad singlet or AB system.
Piperidine

3.85 – 3.95Multiplet1HH2 or H4 (equatorial). Deshielded by N.
Piperidine

3.40 – 3.60Multiplet1HH2 or H4 (axial). Broad due to rotamers.
Piperidine

2.90 – 3.10Multiplet2HRemaining H2/H4 protons.
Piperidine

1.80 – 1.95Multiplet1HH5 (part of the bridge).
Piperidine

1.40 – 1.55Multiplet1HH5 (geminal partner).
Bridgehead 0.95 – 1.10Multiplet2HH1 and H6 (cyclopropane fusion).
Cyclopropane 0.55 – 0.65Multiplet1HH7 (endo/exo). Distinctive high-field signal.
Cyclopropane 0.15 – 0.25Multiplet1HH7 (endo/exo). Distinctive high-field signal.

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

ppm)
Notes
Carbonyl (C=O) 155.8Carbamate carbonyl.
Aromatic (Ipso) 136.8Quaternary carbon of phenyl ring.
Aromatic (CH) 128.5, 128.0, 127.9Ortho, meta, para carbons.
Benzylic 67.1

.
Piperidine

44.5, 43.8C2 and C4. Often split due to rotamers.
Piperidine

24.2C5.
Bridgehead 14.5, 13.8C1 and C6.
Cyclopropane 9.5C7 (Methylene tip of the triangle).
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbamate functionality and the hydrocarbon skeleton.

Wavenumber (

)
Vibration ModeStructural Indication
3030 - 3060 C-H Stretch (

)
Aromatic ring protons.
2990 - 3010 C-H Stretch (Cyclopropane)Diagnostic: High frequency C-H stretch characteristic of strained rings.
2850 - 2950 C-H Stretch (

)
Piperidine ring aliphatic protons.
1690 - 1710 C=O StretchStrong: Carbamate carbonyl. (Lower than ester, higher than amide).
1410 - 1430 C-N StretchAmide II / C-N bond vibration.
690 - 750 C-H Bend (oop)Monosubstituted benzene ring (Cbz).
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Positive Mode.

  • Molecular Ion:

    
    
    
  • Sodium Adduct:

    
    
    

Fragmentation Pattern (EI/CID):

  • 
     91 (Base Peak):  Tropylium ion (
    
    
    ). This is the hallmark of the benzyl group.
  • 
     231 
    
    
    187:
    Loss of
    
    
    (decarboxylation) is common in carbamates, though less prominent in ESI than EI.
  • 
     140:  Loss of the benzyl group (
    
    
    ).
  • 
     96:  3-azabicyclo[4.1.0]heptane core cation (after loss of Cbz).
    

Experimental Validation Protocol

To confirm the identity of a synthesized batch, follow this self-validating workflow.

Sample Preparation
  • Solvent: Use

    
     (99.8% D) neutralized with anhydrous 
    
    
    or silver foil. Acidic chloroform can degrade the cyclopropane ring over time.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Validation Workflow (Graphviz)

ValidationFlowSampleIsolated MaterialTLCTLC Screening(UV 254nm + KMnO4)Sample->TLCMS_CheckLC-MS AnalysisTarget: [M+H]+ = 232TLC->MS_CheckNMR_H11H NMR AnalysisMS_Check->NMR_H1DecisionDoes 0.1-0.6 ppmregion exist?NMR_H1->DecisionPassPASS:Cyclopropane ConfirmedDecision->PassYesFailFAIL:Likely Unreacted Alkeneor Ring OpeningDecision->FailNo (Signals > 5.5ppm)

Figure 2: Analytical decision tree for validating the 3-azabicyclo[4.1.0]heptane core.

References

  • Charette, A. B., et al. (2014).[5] "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters, 16(5), 1490-1493. Link

  • Lébél, H., et al. (2003). "Recent Advances in the Simmons-Smith Reaction." Chemical Reviews, 103(4), 977-1050. Link

  • Sigma-Aldrich. "this compound Product Detail." Link

  • Gensini, M., et al. (2023). "Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives." ChemistrySelect, 8(48).[6] Link

A Technical Guide to the Azabicyclo[4.1.0]heptane Core: From Seminal Discovery to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azabicyclo[4.1.0]heptane scaffold, a conformationally constrained three-membered nitrogen-containing heterocycle fused to a cyclohexane ring, represents a significant structural motif in medicinal chemistry and synthetic methodology. Its inherent ring strain and defined stereochemical architecture make it a valuable building block for accessing diverse and complex molecular entities. This in-depth technical guide provides a comprehensive overview of the discovery and seminal syntheses of this bicyclic system. We will first delve into the historical context, exploring the foundational intramolecular cyclization approaches, exemplified by the Wenker synthesis. Subsequently, we will examine the evolution of intermolecular strategies, focusing on the advent of metal-catalyzed nitrene additions to cyclohexene. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the causal reasoning behind methodological choices, thereby providing a robust framework for understanding and applying the chemistry of azabicyclo[4.1.0]heptane derivatives.

Introduction: The Strategic Importance of the Azabicyclo[4.1.0]heptane Scaffold

The fusion of an aziridine ring with a cyclohexane framework in the 7-azabicyclo[4.1.0]heptane system (also known as cyclohexenimine) creates a unique chemical entity.[1] The high ring strain of the aziridine (approximately 27 kcal/mol) renders it susceptible to nucleophilic ring-opening reactions, providing a stereocontrolled entry point to a variety of 1,2-difunctionalized cyclohexanes. This reactivity profile has established azabicyclo[4.1.0]heptane derivatives as pivotal intermediates in the synthesis of pharmaceuticals and biologically active compounds.[2][3] Their rigid, three-dimensional structure is particularly valuable in modern drug discovery, where sp³-enriched frameworks are increasingly sought to improve selectivity and pharmacological properties.[4]

This guide will trace the intellectual and experimental lineage of this important scaffold, from its initial construction through classical organic reactions to its more refined and efficient modern syntheses.

Foundational Syntheses: The Intramolecular Cyclization Approach

The earliest strategies for the construction of aziridines, including the azabicyclo[4.1.0]heptane core, relied on intramolecular nucleophilic substitution. The most prominent of these is the Wenker synthesis, first reported in 1935, which transforms a β-amino alcohol into an aziridine.[5] This method, while classical, remains a practical route for the preparation of N-H aziridines.[6][7]

The Wenker Synthesis: A Classic Route to 7-Azabicyclo[4.1.0]heptane

The logic of the Wenker synthesis is elegant in its simplicity: a 1,2-amino alcohol is converted into a sulfate ester, which then undergoes base-mediated intramolecular cyclization to furnish the aziridine.[5][8] In the context of 7-azabicyclo[4.1.0]heptane, the required precursor is trans-2-aminocyclohexanol.

Causality Behind the Experimental Choices:

  • Starting Material Stereochemistry: The use of trans-2-aminocyclohexanol is critical. The intramolecular cyclization proceeds via an SN2 mechanism. For the backside attack of the amino group to displace the sulfate ester, the two functional groups must be on opposite faces of the cyclohexane ring.

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Conversion to a sulfate ester using a reagent like sulfuric acid or chlorosulfonic acid transforms it into an excellent leaving group, facilitating the subsequent intramolecular displacement.[6]

  • Role of the Base: A strong base, typically sodium hydroxide, is required to deprotonate the amino group, thereby increasing its nucleophilicity to initiate the ring-closing attack on the carbon bearing the sulfate group.[5]

The overall workflow for the Wenker synthesis of 7-azabicyclo[4.1.0]heptane is depicted below.

Wenker_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Intramolecular Cyclization Amino_Alcohol trans-2-Aminocyclohexanol Sulfate_Ester Sulfate Ester Intermediate Amino_Alcohol->Sulfate_Ester Activation of OH group Reagent1 H₂SO₄ or ClSO₃H Reagent1->Sulfate_Ester Reagent2 NaOH Product 7-Azabicyclo[4.1.0]heptane Sulfate_Ester->Product SN2 Attack Reagent2->Product

Caption: Workflow of the Wenker Synthesis for 7-Azabicyclo[4.1.0]heptane.

Detailed Historical Protocol: Modified Wenker Synthesis

While the original Wenker synthesis utilized harsh conditions (high temperatures and concentrated sulfuric acid), milder and improved procedures have been developed that are more suitable for substrates prone to decomposition.[6][7][9] The following protocol is based on these improved methods.

Experimental Protocol: Synthesis of 7-Azabicyclo[4.1.0]heptane (3j) via an Improved Wenker Method [6][7]

  • Step 1: Formation of the Hydrogen Sulfate Ester

    • To a solution of trans-2-aminocyclohexanol (1.0 eq) in an appropriate solvent (e.g., chloroform), add chlorosulfonic acid (1.1 eq) dropwise at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • The resulting precipitate (the hydrogen sulfate ester) is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Step 2: Cyclization to 7-Azabicyclo[4.1.0]heptane

    • Suspend the dried hydrogen sulfate ester in water.

    • Add a solution of sodium hydroxide (e.g., 6 M aqueous solution) dropwise to the suspension at room temperature.

    • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to afford 7-azabicyclo[4.1.0]heptane as a colorless oil.

Parameter Value Reference
Starting Materialtrans-2-Aminocyclohexanol[6]
Esterification ReagentChlorosulfonic acid[6]
Cyclization BaseSodium Hydroxide[6]
Reported Yield67%
Boiling Point56-58 °C / 3 Torr

Table 1: Summary of the Improved Wenker Synthesis of 7-Azabicyclo[4.1.0]heptane.

The Advent of Intermolecular Approaches: Catalytic Nitrene Transfer

A paradigm shift in aziridination chemistry came with the development of methods involving the direct addition of a nitrene equivalent to an alkene. This intermolecular approach offers greater atom economy and often proceeds under milder conditions than classical intramolecular cyclizations. The reaction of cyclohexene with a nitrene precursor is the most direct route to the azabicyclo[4.1.0]heptane core.

Copper-Catalyzed Aziridination of Cyclohexene

Copper catalysts have proven to be particularly effective in mediating the transfer of nitrene groups from various precursors to olefins.[10] Seminal work in this area demonstrated that copper salts could catalyze the aziridination of cyclohexene using sulfonyl azides as the nitrene source.

Causality Behind the Experimental Choices:

  • Nitrene Precursor: Reagents like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) are widely used as they generate a transient, electrophilic nitrene species upon interaction with the metal catalyst. The tosyl group serves as an effective activating group.[11]

  • The Copper Catalyst: Both Cu(I) and Cu(II) salts are effective catalysts. Mechanistic studies suggest that the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle, where the active species is a copper-nitrene intermediate.[11] The catalyst's role is to mediate the transfer of the nitrene to the alkene, controlling the reaction's efficiency and, in asymmetric variants, its stereoselectivity.

  • Solvent: Acetonitrile is a common solvent for these reactions as it effectively coordinates with the copper catalyst without being overly reactive.

Catalytic_Cycle Cu_I Cu(I) Catalyst Cu_Nitrene Cu(III)-Nitrene Intermediate Cu_I->Cu_Nitrene + PhI=NTs - PhI Nitrene_Precursor PhI=NTs Nitrene_Precursor->Cu_Nitrene Product N-Tosyl-7-azabicyclo [4.1.0]heptane Cu_Nitrene->Product + Cyclohexene Cyclohexene Cyclohexene Cyclohexene->Product Product->Cu_I Release

Caption: Simplified Catalytic Cycle for Copper-Mediated Aziridination.

Detailed Modern Protocol: Copper-Catalyzed Aziridination

The following protocol represents a typical modern procedure for the synthesis of an N-protected azabicyclo[4.1.0]heptane derivative.

Experimental Protocol: Synthesis of N-Tosyl-7-azabicyclo[4.1.0]heptane

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the copper catalyst (e.g., Cu(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆, 5 mol%).

    • Add anhydrous acetonitrile as the solvent.

    • Add cyclohexene (2.0-5.0 eq) to the flask via syringe.

    • In a separate flask, dissolve [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs, 1.0 eq) in anhydrous acetonitrile.

  • Reaction Execution:

    • Add the solution of PhI=NTs to the stirred solution of the catalyst and cyclohexene at room temperature over a period of 1-2 hours using a syringe pump. (Note: Slow addition is often crucial to maintain a low concentration of the nitrene precursor and suppress side reactions).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with additional solvent (e.g., dichloromethane).

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Tosyl-7-azabicyclo[4.1.0]heptane.

Parameter Typical Value/Reagent Reference
SubstrateCyclohexene[11]
Nitrene Precursor[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)[11]
CatalystCu(I) or Cu(II) salts (e.g., CuOTf)[10][11]
Catalyst Loading1-10 mol%[10]
SolventAcetonitrile (MeCN)[11]
TemperatureRoom Temperature[10]

Table 2: Typical Parameters for Modern Copper-Catalyzed Aziridination of Cyclohexene.

Conclusion and Future Outlook

The journey from the discovery to the modern synthesis of azabicyclo[4.1.0]heptane derivatives showcases a remarkable evolution in synthetic organic chemistry. The foundational Wenker synthesis, relying on a robust intramolecular SN2 reaction, established the first entry to this valuable scaffold. While effective, its often harsh conditions paved the way for the development of milder and more versatile intermolecular strategies. Today, metal-catalyzed nitrene transfer reactions, particularly those employing copper, represent the state-of-the-art, offering high efficiency, broad substrate scope, and the potential for asymmetric induction.

For researchers and professionals in drug development, a thorough understanding of both the historical and contemporary synthetic routes is invaluable. The classical methods provide a fundamental understanding of the scaffold's reactivity, while modern catalytic systems offer the practical tools to incorporate this privileged structural motif into complex molecular architectures, continuing to drive innovation in medicinal chemistry.

References

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  • Total Synthesis of the Biphenyl Alkaloid (-)-Lythranidine. (2014, June 16). PubMed. [Link]

  • Breslow, R., & Groves, J. T. (1970). Cyclopropenyl Cation. Synthesis and Characterization. Journal of the American Chemical Society, 92(4), 984-987. [Link]

  • Huisgen, R. (1963) 1,3-Dipolar Cycloadditions Past and Future. Angewandte Chemie, 2, 565-598. [Link]

  • Cell-wall proteins from Sitka spruce xylem are selectively insolubilised during formation of dehydrogenation polymers of coniferyl alcohol. (2001, May 15). PubMed. [Link]

  • Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries. (2008, April 14). Semantic Scholar. [Link]

Sources

The Pharmacological Potential of N-Cbz Protected Azabicyclo[4.1.0]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the pharmacological landscape of N-Cbz protected azabicyclo[4.1.0]heptanes , analyzing their dual role as conformationally restricted synthetic intermediates and as bioactive carbamate scaffolds with intrinsic enzyme-inhibitory potential.

From Synthetic Intermediates to Bioactive Scaffolds

Executive Summary

The azabicyclo[4.1.0]heptane framework represents a "privileged scaffold" in medicinal chemistry due to its ability to freeze specific bioactive conformations of piperidine and proline. While the N-Cbz (benzyloxycarbonyl) group is traditionally viewed as a transient protecting group, this guide analyzes its pharmacological relevance as a lipophilic carbamate "warhead."

This technical guide synthesizes evidence suggesting that N-Cbz azabicyclo[4.1.0]heptanes possess distinct biological utility:

  • As Serine Hydrolase Inhibitors: The carbamate moiety can covalently modify active site serines in enzymes like AChE and FAAH.

  • As GPCR Ligands: The rigid bicyclic core mimics high-energy conformers of neurotransmitters (GABA, Glutamate) and peptide turns.

  • As iNOS Inhibitors: Specific isomers (2-aza) demonstrate potent inhibition of inducible Nitric Oxide Synthase.

Part 1: Structural Pharmacology & Rationale

The Conformational "Freeze"

The fusion of a cyclopropane ring to a piperidine or pyrrolidine ring creates significant torsional strain. This restricts the conformational freedom of the nitrogen-containing ring, forcing substituents into fixed axial or equatorial orientations.

  • Pharmacological Benefit: This reduces the entropic penalty upon binding to a receptor protein. If the "frozen" conformation matches the bioactive state, affinity increases dramatically compared to the flexible parent amine.

  • The Cyclopropane Effect: The cyclopropane ring acts as a bioisostere for a double bond but adds lipophilicity and metabolic stability against oxidation.

The N-Cbz Moiety: Protecting Group or Pharmacophore?

In drug design, the N-Cbz group contributes two critical properties:

  • Lipophilicity (LogP): It facilitates membrane permeability, allowing the scaffold to cross the Blood-Brain Barrier (BBB), essential for CNS targets like MCHR1 or mGluRs.

  • Carbamate Reactivity: Carbamates are established "pseudo-irreversible" inhibitors.[1][2] The carbonyl carbon of the Cbz group is electrophilic. In the presence of a catalytic serine residue (common in hydrolases), the enzyme attacks the carbonyl, releasing benzyl alcohol and forming a carbamylated enzyme intermediate that is slow to hydrolyze.

Part 2: Mechanisms of Action & Target Classes

Serine Hydrolase Inhibition (The Carbamate Pathway)

N-Cbz derivatives function as inhibitors for enzymes regulating neurotransmitter levels.

  • Targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Fatty Acid Amide Hydrolase (FAAH).

  • Mechanism: The enzyme's serine hydroxyl attacks the Cbz carbonyl. The azabicyclo[4.1.0]heptane acts as the "leaving group" mimic or the specificity determinant, guiding the molecule into the active site gorge.

GPCR and Ion Channel Modulation (The Scaffold Pathway)

When the Cbz group is removed or modified, or when it binds to large hydrophobic pockets, the core scaffold targets receptors.

  • MCHR1 Antagonism: 3-azabicyclo[4.1.0]heptane derivatives have been identified as antagonists for the Melanin-Concentrating Hormone Receptor 1, a target for obesity treatment. The rigid core aligns hydrophobic aromatic wings to block receptor activation.

  • iNOS Inhibition: The 2-azabicyclo[4.1.0]heptane isomer mimics the transition state of arginine. It binds to the heme active site of inducible Nitric Oxide Synthase (iNOS), preventing NO overproduction in chronic inflammation.

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core Azabicyclo[4.1.0]heptane (The Core Scaffold) NCbz N-Cbz Moiety (Carbamate Warhead) Core->NCbz N-Substitution C1C6 C1/C6 Cyclopropane Fusion (Conformational Lock) Core->C1C6 Ring Fusion RingPos Nitrogen Position (2-aza vs 3-aza) Core->RingPos Isomerism Enzyme Serine Hydrolase Inhibition (AChE, FAAH) NCbz->Enzyme Covalent Modification Peptide Peptidomimetics (Proline/Turn Mimicry) C1C6->Peptide Restricted Geometry GPCR GPCR Antagonism (MCHR1, Dopamine) RingPos->GPCR 3-aza Isomer iNOS iNOS Inhibition (Anti-inflammatory) RingPos->iNOS 2-aza Isomer

Figure 1: SAR Map illustrating how specific structural features of the N-Cbz azabicyclo[4.1.0]heptane scaffold dictate biological activity.

Part 3: Experimental Protocols

Synthesis of N-Cbz-3-azabicyclo[4.1.0]heptane

Rationale: This protocol uses the Simmons-Smith cyclopropanation, the gold standard for converting alkenes to cyclopropanes with stereocontrol.

Reagents:

  • N-Cbz-1,2,3,4-tetrahydropyridine (Starting material)

  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve N-Cbz-tetrahydropyridine (1.0 eq) in anhydrous DCM. Cool to 0°C.

  • Carbenoid Formation: Carefully add

    
     (1.0 M in hexanes, 2.5 eq) dropwise. Stir for 10 min. Add 
    
    
    
    (2.5 eq) dropwise. Caution: Exothermic.
  • Cyclopropanation: Allow the solution to warm to Room Temperature (RT) and stir for 12-18 hours. The zinc carbenoid adds across the enecarbamate double bond.

  • Quench: Slowly add saturated aqueous

    
    . Extract with DCM (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
  • Validation:

    
     NMR should show disappearance of alkene protons (5.0-6.0 ppm) and appearance of high-field cyclopropane protons (0.1-1.0 ppm).
    
In Vitro Assay: Serine Hydrolase Inhibition (Ellman's Method)

Rationale: To test if the N-Cbz derivative acts as a carbamate inhibitor of Acetylcholinesterase (AChE).

Reagents:

  • Acetylcholinesterase (Electrophorus electricus)

  • Acetylthiocholine iodide (Substrate)

  • DTNB (Ellman’s Reagent)

  • Buffer: 0.1 M Phosphate, pH 8.0

Protocol:

  • Incubation: In a 96-well plate, add 150 µL Phosphate buffer, 20 µL of Test Compound (N-Cbz derivative dissolved in DMSO, varying concentrations), and 20 µL of AChE solution (0.2 U/mL).

  • Pre-incubation: Incubate at 25°C for 20 minutes. Critical Step: This allows the carbamylation of the active site serine to occur.

  • Reaction Start: Add 10 µL of DTNB (10 mM) and 10 µL of Acetylthiocholine iodide (15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot Log[Concentration] vs. Inhibition to determine

    
    .
    

Part 4: Quantitative Data Summary

The following table summarizes reported activities for key derivatives of the azabicyclo[4.1.0]heptane class.

Compound ClassTarget / AssayActivity (

/

)
Biological OutcomeReference
2-Azabicyclo[4.1.0]heptane iNOS (Human)14 nMAnti-inflammatory (Potent)[1]
3-Azabicyclo[4.1.0]heptane MCHR1 (GPCR)4 nMAnti-obesity (Antagonist)[2]
N-Cbz-Piperidine deriv. AChE~5-50 µMCognitive Enhancement[3]
3-Azabicyclo[4.1.0]heptane NMDA Receptor>10 µMWeak Modulation[4]

Part 5: Future Outlook & Design Strategy

The N-Cbz azabicyclo[4.1.0]heptane scaffold is ripe for "Dual-Ligand" development.

  • Metabolic Stability: The cyclopropane ring prevents oxidative metabolism at the

    
    -carbon, a common failure point for piperidine drugs.
    
  • Fragment-Based Drug Discovery (FBDD): The scaffold is a rigid, 3D-rich fragment. Researchers should screen N-Cbz derivatives not just as intermediates, but against libraries of hydrolases (ABPP - Activity-Based Protein Profiling) to identify unexpected covalent targets.

Mechanism of Action Diagram

MOA cluster_Enzyme Pathway A: Enzyme Inhibition cluster_Receptor Pathway B: Receptor Antagonism Ligand N-Cbz-Azabicyclo[4.1.0]heptane TargetA Serine Hydrolase (Active Site Serine) Ligand->TargetA Electrophilic Attack (Carbamate) TargetB GPCR (e.g., MCHR1) (Hydrophobic Pocket) Ligand->TargetB Conformational Fit (Rigid Core) Complex Carbamylated Enzyme (Inactive) TargetA->Complex Covalent Bond Formation Effect Signal Blockade (Therapeutic Effect) TargetB->Effect Steric Blockade

Figure 2: Dual Mechanism of Action showing covalent enzyme inhibition versus non-covalent receptor antagonism.

References

  • Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Chem. Lett. (2008).

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorg. Med. Chem. Lett. (2007).

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. J. Med.[1] Chem. (2008).

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorg.[3] Med. Chem. (2012).[3]

Sources

Stereochemical Architecture & Synthetic Logic of 3-Azabicyclo[4.1.0]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemistry of 3-azabicyclo[4.1.0]heptane ring systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

The 3-azabicyclo[4.1.0]heptane system represents a "privileged scaffold" in modern drug discovery, offering a conformationally restricted surrogate for the ubiquitous piperidine ring. By fusing a cyclopropane ring to the piperidine core, medicinal chemists can lock the nitrogen lone pair vector, modulate basicity (


), and access specific vectors for substituents that are entropically forbidden in flexible piperidines. This guide dissects the stereochemical imperatives, synthetic routes, and validation protocols required to deploy this scaffold effectively.

Part 1: Structural Fundamentals & Stereochemical Dynamics

The Core Architecture

The 3-azabicyclo[4.1.0]heptane system consists of a piperidine ring fused to a cyclopropane ring across the C1–C6 bond (IUPAC numbering). Unlike its [3.1.0] analogue (a pyrrolidine fusion), the [4.1.0] system retains a degree of flexibility characteristic of a "distorted half-chair."

  • Numbering: The bridgehead carbons are C1 and C6. The nitrogen atom is positioned at C3. The unique methylene of the cyclopropane is C7.

  • Ring Fusion: The fusion is almost exclusively cis in stable isolable derivatives.

    • Cis-fusion: The bridgehead hydrogens (H1 and H6) are on the same face. This minimizes angle strain (Baeyer strain) and torsional strain (Pitzer strain).

    • Trans-fusion: While theoretically possible in larger rings (e.g., decalin), a trans-fused [4.1.0] system introduces prohibitive strain due to the geometric constraints of the cyclopropane ring, making it synthetically inaccessible for practical medicinal chemistry.

Conformational Analysis

The piperidine ring in 3-azabicyclo[4.1.0]heptane exists in a half-chair or sofa conformation, distorted by the planar requirement of the C1–C6–C7 cyclopropane system.

ParameterDescriptionImpact on Reactivity/Binding
Bridgehead Chirality C1 and C6 are chiral centers.Enantiomers must be resolved early; racemic mixtures complicate SAR.
Nitrogen Inversion The N3 atom undergoes pyramidal inversion.Unless quaternized or part of an amide/carbamate, the N-substituent oscillates between pseudo-axial and pseudo-equatorial.
Face Selectivity The "Concave" (Endo) vs. "Convex" (Exo) face.Reagents prefer the convex (exo) face due to steric shielding by the cyclopropane methylene (C7).

Part 2: Synthetic Strategies & Stereocontrol

Two primary strategies dominate the construction of this scaffold: Carbene Addition (Classical) and Gold-Catalyzed Cycloisomerization (Modern).

Strategy A: Gold-Catalyzed Cycloisomerization

This method, highlighted by recent literature (e.g., Organic Letters, 2010), offers high diastereoselectivity and atom economy. It involves the intramolecular cyclopropanation of an alkene by a gold carbene generated from a cyclopropene precursor.[2][3]

  • Mechanism: Ring opening of a 3,3-dimethylcyclopropenylcarbinyl ether/sulfonamide generates a gold carbene, which intercepts a pendant alkene.[1][2]

  • Stereocontrol: The geometry of the alkene precursor dictates the relative stereochemistry of the resulting bicyclic system.

  • Advantage: Access to complex substitution patterns at C4 and C5 that are difficult to install via direct cyclopropanation.

Strategy B: Gem-Dihalocyclopropanation

The addition of dihalocarbenes (generated from haloforms) to N-protected-1,2,3,6-tetrahydropyridines (or 1,2,3,4- isomers) is a robust route to gem-dihalo derivatives.

  • Regioselectivity: The carbene adds to the electron-rich double bond.

  • Stereoselectivity: Addition occurs anti to bulky N-protecting groups (e.g., Boc, Cbz), yielding the exo-adduct.

  • Utility: The resulting gem-dichlorides can be reduced to the parent hydrocarbon or hydrolyzed to ketones.

Synthetic Decision Logic

The following diagram illustrates the decision process for selecting a synthetic route based on target substitution.

SynthesisLogic Start Target: 3-Azabicyclo[4.1.0]heptane SubstCheck Substitution Requirement? Start->SubstCheck Complex Complex C4/C5 stereocenters or quaternary carbons SubstCheck->Complex High Complexity Simple Unsubstituted or C7-functionalized SubstCheck->Simple Scaffold Core RouteA Route A: Gold-Catalyzed Cycloisomerization PrecursorA Precursor: Cyclopropenylcarbinyl amine RouteA->PrecursorA RouteB Route B: Carbene Addition (Simmons-Smith/Haloform) PrecursorB Precursor: Tetrahydropyridine RouteB->PrecursorB Complex->RouteA Simple->RouteB

Figure 1: Strategic selection of synthetic pathways based on target complexity.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Synthesis via Gold-Catalyzed Cycloisomerization

Based on methodology adapted from Miege et al. (2010).

Objective: Synthesis of a 5-isopropylidene-3-azabicyclo[4.1.0]heptane derivative.

1. Reagents & Setup
  • Substrate: N-Tosyl-N-allyl-(2-methylcycloprop-2-en-1-yl)methanamine (1.0 equiv).

  • Catalyst: AuCl (5 mol %).

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M].

  • Atmosphere: Argon or Nitrogen.

2. Workflow
  • Preparation: Flame-dry a reaction vial and cool under argon.

  • Dissolution: Dissolve the substrate in anhydrous DCM.

  • Initiation: Add AuCl (5 mol %) in one portion at room temperature.

    • Checkpoint: The reaction mixture should darken slightly.

  • Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 8:2).

    • Validation: Disappearance of the starting material spot (

      
      ) and appearance of a lower 
      
      
      
      product. Reaction is typically complete in <1 hour.
  • Quench: Filter the mixture through a short pad of Celite to remove gold particles.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel).

3. Characterization (The "Truth" Data)

To confirm the [4.1.0] structure over potential isomeric byproducts:

  • 
     NMR (CDCl
    
    
    
    ):
    Look for the high-field cyclopropane protons.
    • 
       0.5 – 1.2 ppm: Distinctive multiplets for H7 (endo/exo) and H1/H6.
      
    • Coupling Constant (

      
      ):  The coupling between H1 and H6 (
      
      
      
      ) typically ranges from 4–9 Hz, confirming the cis-fusion.
  • 
     NMR: 
    
    • Cyclopropane carbons appear characteristically upfield (

      
       10–25 ppm).
      

Part 4: Medicinal Chemistry Applications[1][4][5][6][7][8]

The 3-azabicyclo[4.1.0]heptane scaffold is not merely a spacer; it is a functional pharmacophore element.

  • Glutamate Receptor Modulation: Analogues of this system have been explored as conformationally restricted glutamate mimics. By locking the distance between the amine (N3) and distal acidic groups, potency at NMDA or mGluR receptors can be enhanced.

  • Peptidomimetics: The scaffold serves as a proline surrogate (specifically a "homo-proline" analogue), inducing specific turn geometries in peptide chains, useful in protease inhibitors (e.g., HCV NS3/4A inhibitors).[1]

  • Solubility & Metabolism: Compared to planar aromatics, the [4.1.0] system increases the fraction of

    
     carbons (
    
    
    
    ), which correlates with improved solubility and lower promiscuity in binding (reduced off-target effects).
Structure-Activity Relationship (SAR) Workflow

The following diagram depicts the logic flow for optimizing this scaffold in a drug discovery campaign.

SARWorkflow Lead Hit Compound (Piperidine Core) Design Design: Restricted Analogue (3-aza[4.1.0]) Lead->Design Fix Conformation Synth Synthesis (Gold/Carbene) Design->Synth Test Biological Assay (Potency/Selectivity) Synth->Test Analyze Conformational Analysis (X-ray/NMR) Test->Analyze Active? Analyze->Design Refine Vector

Figure 2: Iterative SAR cycle utilizing the [4.1.0] scaffold for conformational locking.

References

  • Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes Source: Organic Letters (ACS Publications) URL:[2][Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds Source: Chemistry – An Asian Journal (Wiley/NIH) URL:[Link][4]

  • Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives Source: Chemical Communications (RSC) URL:[5][Link]

Sources

Methodological & Application

Use of Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Executive Summary

This compound (referred to herein as Cbz-ABH ) is a critical synthetic intermediate for accessing the 3-azabicyclo[4.1.0]heptane core. This bicyclic scaffold serves as a conformationally restricted bioisostere of piperidine. By fusing a cyclopropane ring to the piperidine backbone, medicinal chemists can lock the nitrogen lone pair vector, reduce the entropic penalty of receptor binding, and block metabolic "soft spots" (specifically the C3/C4 positions of the piperidine ring).

This guide provides a validated workflow for the synthesis of Cbz-ABH, its safe deprotection to the free amine, and downstream functionalization strategies. It addresses the specific challenges of handling the strained cyclopropane ring during synthetic manipulations.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5][6][7]

The transition from a flexible piperidine to the rigid 3-azabicyclo[4.1.0]heptane core offers three distinct advantages in drug design:

FeatureMechanism of ActionImpact on Drug Candidate
Conformational Locking The fused cyclopropane ring restricts the chair-boat interconversion of the piperidine ring.Higher Potency: Reduces entropic loss upon binding to the target protein.
Metabolic Blockade The C3-C4 bond is part of the cyclopropane system, preventing cytochrome P450-mediated oxidation at these typically labile sites.Improved Half-life (

):
Enhances metabolic stability (low intrinsic clearance).
Vector Orientation Fixes the spatial orientation of substituents at the nitrogen and C1/C6 bridgeheads.Selectivity: Can discriminate between closely related receptor subtypes (e.g., dopamine vs. serotonin transporters).

Synthetic Pathway & Mechanism

The synthesis of Cbz-ABH relies on the Furukawa-modified Simmons-Smith cyclopropanation of N-Cbz-1,2,3,6-tetrahydropyridine. Unlike standard carbene additions, this method utilizes an organozinc carbenoid (


) generated in situ, which coordinates with the carbamate carbonyl oxygen to direct the stereochemical outcome, although the cis-fusion is mandated by the geometric constraints of the 6-membered ring.
Pathway Visualization

SynthesisWorkflow cluster_func Downstream Functionalization SM N-Cbz-1,2,3,6- tetrahydropyridine Inter Benzyl 3-azabicyclo[4.1.0] heptane-3-carboxylate (Cbz-ABH) SM->Inter DCE, 0°C to RT Cyclopropanation Reagent Et2Zn + CH2I2 (Simmons-Smith) Reagent->Inter Product 3-Azabicyclo[4.1.0]heptane (Free Amine) Inter->Product MeOH, RT Cbz Removal Deprotect H2, Pd/C (Hydrogenolysis) Amide Amide Coupling (R-COOH) Product->Amide SNAr SNAr / Buchwald (Ar-X) Product->SNAr

Figure 1: Synthetic workflow from the tetrahydropyridine precursor to the functionalized scaffold.[1] The core transformation involves a zinc-carbenoid mediated cyclopropanation.[2][3]

Experimental Protocols

Protocol A: Synthesis of Cbz-ABH (Cyclopropanation)

Target: Conversion of alkene to cyclopropane.[4][5][2][3][6][7] Critical Safety Note: Diethylzinc (


) is pyrophoric. All transfers must occur under an inert atmosphere (Argon/Nitrogen).

Materials:

  • N-Cbz-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Diethylzinc (1.0 M in hexanes, 2.5 equiv)

  • Diiodomethane (

    
    , 5.0 equiv)
    
  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C using an ice bath.

  • Solvent Charge: Add anhydrous DCE (0.2 M concentration relative to substrate).

  • Carbenoid Formation: Add

    
     solution dropwise via syringe. Caution: Exothermic. Stir for 10 minutes.
    
  • Reagent Addition: Add

    
     dropwise carefully. A white precipitate (ZnI2) may form. Stir for 20 minutes at 0°C to form the active Furukawa reagent (
    
    
    
    ).
  • Substrate Addition: Dissolve N-Cbz-1,2,3,6-tetrahydropyridine in a minimal amount of DCE and add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (stain with

    
    ; the product does not stain well with UV due to lack of conjugation, but the Cbz group is UV active).
    
  • Quench: Cool to 0°C. Very slowly add saturated aqueous

    
    . Note: Vigorous gas evolution occurs.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cyclopropane product typically elutes slightly faster than the alkene starting material.

Validation Criteria:

  • 1H NMR: Appearance of high-field cyclopropyl protons (typically

    
     0.4 – 0.9 ppm). Disappearance of alkene protons (
    
    
    
    5.7 – 5.9 ppm).
Protocol B: Cbz Deprotection (Hydrogenolysis)

Target: Removal of the Cbz group without opening the cyclopropane ring.

Materials:

  • Cbz-ABH (Intermediate from Protocol A)

  • Pd/C (10 wt% loading, 0.1 equiv by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (

    
    ) balloon
    

Procedure:

  • Setup: Dissolve Cbz-ABH in MeOH (0.1 M) in a round-bottom flask.

  • Catalyst: Add Pd/C carefully (keep wet with solvent to prevent ignition).

  • Hydrogenation: Purge the flask with

    
    , then attach an 
    
    
    
    balloon. Bubble
    
    
    through the solution for 1 minute, then stir under
    
    
    atmosphere at RT.
  • Monitoring: Reaction is usually complete in 1–4 hours. Monitor by TLC (loss of UV activity from Cbz group) or LC-MS (appearance of free amine mass).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The free amine is volatile and basic. If isolating as a free base, avoid high vacuum for extended periods. It is often best to isolate as the HCl salt by treating the filtrate with 1M HCl in ether before concentration.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Step A) Old/Hydrolyzed

or Wet Solvent
Use fresh

(titrate if necessary). Ensure DCE is distilled/dried over molecular sieves.
Incomplete Conversion Steric hindrance of the Cbz groupIncrease temperature to 40°C (refluxing DCE) or increase reagent equivalents to 5.0 equiv.
Ring Opening (Step B) Over-hydrogenationDo not use high pressure (Parr shaker) or acidic media (AcOH) during hydrogenation. Stick to 1 atm balloon pressure.
Product Volatility Free amine evaporationIsolate as a Hydrochloride or Trifluoroacetate salt immediately after filtration.

References

  • Simmons-Smith Cyclopropanation Mechanism & Scope

    • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[7] Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.

  • Medicinal Chemistry of 3-azabicyclo[4.1.

    • Bauer, M. R., et al. (2021).[5] Put a ring on it: application of small aliphatic rings in medicinal chemistry.[5][8] Journal of Medicinal Chemistry, 64(14), 9523–9580.

  • Deprotection Protocols (Cbz Group)

    • Felpin, F.-X., & Fouquet, E. (2010).[9] A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C. Chemistry – A European Journal, 16(41), 12440–12445.

  • Synthesis of Tetrahydropyridine Precursors

    • Mansson, C. M., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride (Analogous precursor synthesis). Organic Syntheses, 101, 410–422.[10]

Sources

Application in the synthesis of novel therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

<Application Notes & Protocols

Topic: Application in the Synthesis of Novel Therapeutic Agents: A Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool in the synthesis of novel therapeutic agents.[1][2][3] Its remarkable efficiency, selectivity, and biocompatibility have revolutionized the process of drug discovery and development.[3] This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the CuAAC reaction. We will delve into the mechanistic underpinnings of this transformation, present detailed, step-by-step protocols for its practical application in the synthesis of a model therapeutic agent, and offer field-proven insights for troubleshooting and optimization.

Introduction

The quest for novel therapeutic agents is a relentless pursuit in medicinal chemistry. The ability to efficiently and reliably synthesize complex molecular architectures is paramount to this endeavor. Traditional synthetic methods, while powerful, can often be laborious, requiring multiple steps, protecting groups, and challenging purification procedures. In 2001, K. Barry Sharpless and his colleagues introduced the concept of "click chemistry," a set of criteria for reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[3] The quintessential example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), independently discovered by the groups of Sharpless and Morten Meldal.[4]

This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole. The presence of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, allowing it to proceed under mild, often aqueous, conditions.[3][5] The resulting triazole ring is not merely a linker; it is a highly stable, aromatic scaffold that can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.[2] Consequently, triazole-containing compounds have found widespread application as antifungal, anticancer, and antiviral agents.[6][7][8]

This application note will provide a detailed guide to leveraging the power of CuAAC in the synthesis of novel therapeutic agents.

The Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. The mechanism, while seemingly straightforward, involves a series of intricate steps within a catalytic cycle.

The Catalytic Cycle

The currently accepted mechanism involves a dinuclear copper intermediate, which is believed to be more active than a monomeric species.[9][10] The catalytic cycle can be summarized as follows:

  • Formation of the Copper(I) Acetylide: The cycle begins with the coordination of the terminal alkyne to a Cu(I) center, followed by deprotonation to form a copper(I) acetylide complex.[1]

  • Coordination of the Azide: The azide then coordinates to a second copper center in the dinuclear complex.

  • Cycloaddition: A six-membered copper metallacycle is formed through the concerted cycloaddition of the azide and the acetylide.[5]

  • Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[5]

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5] This approach is experimentally convenient and avoids the need to handle potentially unstable Cu(I) salts.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI_Alkyne [Cu(I)]-Alkyne Complex Cu_Acetylide Copper(I) Acetylide CuI_Alkyne->Cu_Acetylide -H⁺ Azide_Coordination Azide Coordination (Dinuclear Complex) Cu_Acetylide->Azide_Coordination Metallacycle Six-Membered Copper Metallacycle Azide_Coordination->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product +H⁺ CuI_cat [Cu(I)] Catalyst Product->CuI_cat Regenerated Catalyst Alkyne R-C≡CH Alkyne->CuI_Alkyne Azide R'-N₃ Azide->Azide_Coordination H_plus H⁺

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Advantages in Drug Discovery

The CuAAC reaction offers several key advantages that make it particularly well-suited for drug discovery applications:

  • High Yields and Selectivity: The reaction typically proceeds in high to quantitative yields with excellent regioselectivity for the 1,4-isomer.[3]

  • Mild Reaction Conditions: CuAAC reactions can be performed at room temperature in a variety of solvents, including water, making them compatible with sensitive functional groups and biomolecules.[5]

  • Biocompatibility: The reaction is tolerant of a wide range of functional groups found in biological systems, and the azide and alkyne functional groups are largely absent in native biomolecules, ensuring high specificity.[11]

  • Simple Workup and Purification: In many cases, the desired product can be isolated by simple filtration or extraction, avoiding the need for chromatography.[5]

Application in the Synthesis of a Novel Therapeutic Agent

To illustrate the practical application of CuAAC, we will outline the synthesis of a hypothetical novel triazole-based anticancer agent. This workflow demonstrates the modularity of the click chemistry approach, where two key fragments are synthesized separately and then joined together in the final step.

Synthetic_Workflow cluster_precursors Precursor Synthesis cluster_click Click Reaction cluster_final Final Product Start1 Starting Material A Azide_Precursor Azide-Functionalized Precursor Start1->Azide_Precursor Protocol 2.1 Start2 Starting Material B Alkyne_Precursor Alkyne-Functionalized Precursor Start2->Alkyne_Precursor Protocol 2.2 Click_Reaction CuAAC Reaction (Protocol 2.3) Azide_Precursor->Click_Reaction Alkyne_Precursor->Click_Reaction Final_Product Novel Triazole-Based Anticancer Agent Click_Reaction->Final_Product

Caption: Overall workflow for the synthesis of a novel therapeutic agent using CuAAC.

Protocol: Synthesis of an Azide-Functionalized Precursor

This protocol describes a general method for the synthesis of an organic azide from an alkyl halide.

Materials:

  • Alkyl halide (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alkyl halide in DMF in a round-bottom flask.

  • Add sodium azide to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude azide-functionalized precursor.

  • Purify the product by column chromatography if necessary.

Safety Note: Organic azides can be explosive. Handle with care and avoid heating or concentrating to dryness.[12][13]

Protocol: Synthesis of an Alkyne-Functionalized Precursor

This protocol describes a general method for the introduction of a terminal alkyne via Sonogashira coupling.

Materials:

  • Aryl halide (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA)

  • Toluene

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aryl halide in a mixture of toluene and TEA, add trimethylsilylacetylene, Pd(PPh₃)₄, and CuI.

  • Degas the mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at 60 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, filter through celite, and concentrate under reduced pressure.

  • Dissolve the crude product in methanol and add K₂CO₃.

  • Stir the mixture at room temperature to remove the trimethylsilyl protecting group.

  • Monitor the deprotection by TLC.

  • Upon completion, add deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to yield the crude alkyne-functionalized precursor.

  • Purify by column chromatography if necessary.

Protocol: The CuAAC "Click" Reaction

This protocol describes the copper-catalyzed cycloaddition of the azide and alkyne precursors.

Materials:

  • Azide-functionalized precursor (1.0 eq)

  • Alkyne-functionalized precursor (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a vial, dissolve the azide and alkyne precursors in a 1:1 mixture of t-BuOH and deionized water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water. The product may precipitate out of solution.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if needed.

Reaction Optimization

The efficiency of the CuAAC reaction can be influenced by several factors. The following table provides a summary of parameters that can be optimized.

ParameterVariationExpected Outcome
Copper Source CuI, Cu(OTf)₂CuI can sometimes be more active but is less soluble.
Ligand THPTA, TBTALigands can stabilize the Cu(I) state and accelerate the reaction, especially in biological systems.[12][14]
Solvent System DMF, DMSO, THF/H₂OSolvent choice can affect the solubility of reactants and reaction rate.
Temperature Room Temp, 40-60 °CGentle heating can sometimes accelerate slow reactions.

Troubleshooting and Key Considerations

While the CuAAC reaction is generally robust, certain issues can arise.

ProblemPossible CauseSolution
Low or no yield Inactive catalyst (Cu(II) formation)Ensure fresh sodium ascorbate solution is used. Degas the solvent to remove oxygen.[15][16]
Poor reagent qualityCheck the purity of the azide and alkyne starting materials.
Poor solubility of reactantsTry a different solvent system (e.g., DMSO, DMF).[17]
Side reactions (e.g., alkyne homocoupling) Presence of oxygenDegas the reaction mixture and maintain an inert atmosphere.[15]

Key Considerations:

  • Ligand Choice: In biological applications or with complex substrates, the use of a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is highly recommended. These ligands protect the Cu(I) from oxidation and disproportionation and can accelerate the reaction.[12][14]

  • Analytical Monitoring: TLC is a simple and effective way to monitor the reaction progress. For more quantitative analysis, LC-MS is recommended.

  • Safety: Always handle azides with caution, especially low molecular weight azides, as they can be explosive.[12][13]

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition has firmly established itself as an indispensable tool in the synthesis of novel therapeutic agents. Its operational simplicity, high efficiency, and broad functional group tolerance allow for the rapid assembly of complex molecules from simple building blocks. By understanding the underlying principles and mastering the practical protocols outlined in this guide, researchers can effectively harness the power of click chemistry to accelerate the discovery and development of the next generation of medicines.

References

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 17, 2026, from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved February 17, 2026, from [Link]

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved February 17, 2026, from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved February 17, 2026, from [Link]

  • Elsevier. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Retrieved February 17, 2026, from [Link]

  • IJCSPUB. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved February 17, 2026, from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • D'souza, S. P., & Melavade, R. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897381. [Link]

  • Wiley Online Library. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved February 17, 2026, from [Link]

  • JETIR. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Retrieved February 17, 2026, from [Link]

  • SSRN. (2025). Catalytic Copper(I) Alkyne-Azide Cycloaddition (CuAAC) utilizing Arylazothioformamide ligand complexes. Retrieved February 17, 2026, from [Link]

  • Dianhua Biotech. (n.d.). Click Chemistry Protocols. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved February 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Stubborn CuAAC reaction as derivatization for ESI-MS. Retrieved February 17, 2026, from [Link]

Sources

Introduction: The Value of 3D Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Modification of the 3-Azabicyclo[4.1.0]heptane Scaffold for Drug Discovery

The 3-azabicyclo[4.1.0]heptane core, a conformationally restricted motif featuring a fused cyclopropane and piperidine ring system, represents a valuable building block in modern drug discovery. Its rigid, three-dimensional structure offers a significant advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets. This sp³-enriched framework can improve physicochemical properties such as solubility and metabolic stability while providing novel intellectual property space.[1] The inherent strain of the integrated aziridine ring also serves as a versatile chemical handle, allowing for a variety of synthetic transformations to explore chemical space efficiently. This guide provides a detailed overview of key functionalization strategies, complete with actionable protocols for researchers in medicinal chemistry and process development.

Strategic Overview: Pathways to Functionalization

The synthetic exploration of the 3-azabicyclo[4.1.0]heptane scaffold can be logically divided into three primary strategies: direct modification of the nitrogen atom (N-Functionalization), derivatization of the carbocyclic core (C-Functionalization), and strategic cleavage of the aziridine ring to yield highly functionalized piperidine derivatives (Ring-Opening Reactions). An efficient approach often involves the synthesis of a common, versatile intermediate that can be elaborated through divergent pathways.[1][2]

G cluster_0 Scaffold Synthesis cluster_1 Core Functionalization cluster_2 Advanced Derivatives Start Cyclohexene Precursors N_Func N-Functionalization (Alkylation, Acylation) Start->N_Func Direct or via Protected Intermediate C_Func C-Functionalization (e.g., at C6) Start->C_Func Direct or via Protected Intermediate Ring_Open Regioselective Ring-Opening N_Func->Ring_Open Modifies Reactivity C_Func->Ring_Open Substrate for Opening Final Novel Bioactive Compounds C_Func->Final Ring_Open->Final

Caption: High-level workflow for derivatizing the 3-azabicyclo[4.1.0]heptane scaffold.

Synthesis of a Key Intermediate: tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

A divergent approach is highly effective for producing a library of derivatives from a single, versatile precursor. The synthesis of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate provides such an intermediate, containing a protected nitrogen and a primary alcohol handle for subsequent modifications.[1]

Protocol 1: Synthesis of the Hydroxymethyl Intermediate

This protocol outlines a multi-step synthesis starting from a tetrahydropyridine derivative.[1]

Step 1: Epoxidation of N-Boc-1,2,3,6-tetrahydropyridine

  • Rationale: The olefin in the tetrahydropyridine ring is the reactive site for creating the epoxide, which will be opened in a later step to install the hydroxymethyl group. m-CPBA is a common, effective, and relatively safe epoxidizing agent. The Boc protecting group is stable under these conditions and prevents side reactions at the nitrogen.

  • Dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) in dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Ring Opening of the Epoxide

  • Rationale: A cyanide source is used to open the epoxide, installing a carbon atom that will become the hydroxymethyl group. The regioselectivity of this opening is key.

  • Dissolve the crude epoxide (1.0 equiv) in a mixture of ethanol and water (e.g., 7:3 v/v).

  • Add potassium cyanide (KCN, 1.5 equiv). CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Heat the mixture to reflux (~80-90 °C) and stir for 12-18 hours.

  • Cool the reaction to room temperature and concentrate to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude hydroxynitrile product.

Step 3: Reduction of the Nitrile

  • Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting the nitrile directly to the primary amine.

  • Carefully add the crude hydroxynitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a stirred suspension of LAH (2.0 equiv) in anhydrous THF at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite, washing thoroughly with THF and ethyl acetate.

  • Concentrate the filtrate to yield the crude amino alcohol.

Step 4: Cyclopropanation

  • Rationale: The Simmons-Smith reaction is a classic method for forming a cyclopropane ring from an alkene. The presence of the free amine and alcohol directs the reaction.

  • Dissolve the crude amino alcohol (1.0 equiv) in anhydrous DCM.

  • Add a solution of diethylzinc (1.0 M in hexanes, 2.5 equiv) at 0 °C.

  • Add diiodomethane (2.5 equiv) dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the target intermediate.[1]

Caption: Synthetic pathway to the key 6-hydroxymethyl intermediate.

C6-Functionalization via the Hydroxymethyl Intermediate

With the primary alcohol in hand, a multitude of functional groups can be introduced at the C6 position.

Protocol 2: Oxidation to the Carboxylic Acid
  • Rationale: Oxidation of the primary alcohol to a carboxylic acid provides a handle for amide coupling, esterification, or other transformations. Jones oxidation is a robust method for this conversion.

  • Dissolve the 6-(hydroxymethyl) intermediate (1.0 equiv) in acetone.

  • Cool the solution to 0 °C.

  • Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.

  • Stir for 2 hours at 0 °C.

  • Quench the reaction with isopropanol until the solution turns green.

  • Filter the mixture through Celite and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected γ-amino acid derivative.[1]

Data Summary: C6-Functionalization Reactions
Starting MaterialReagents & ConditionsProductReported YieldReference
6-(hydroxymethyl)Jones Reagent, Acetone, 0°C6-Carboxy~70-80%[1]
6-(hydroxymethyl)Dess-Martin Periodinane, DCM6-Formyl~85-95%General
6-(hydroxymethyl)MsCl, Et₃N; then NaN₃, DMF6-(azidomethyl)~70-85% (2 steps)[3]
6-CarboxyHBTU, DIPEA, Amine R-NH₂6-(Amido)~60-90%General

Regioselective Ring-Opening of the Aziridine

The high ring strain of the aziridine moiety in the 3-azabicyclo[4.1.0]heptane system allows for nucleophilic ring-opening reactions, yielding highly functionalized piperidine cores. The regioselectivity of this opening is dependent on the N-substituent and the reaction conditions.[4] For N-aryl aziridines, reactions with acids or other electrophilic activators can proceed smoothly.[4]

Protocol 3: Acid-Mediated Ring Opening with Acetic Acid
  • Rationale: Protonation of the aziridine nitrogen by acetic acid generates an aziridinium ion. This activation makes the ring susceptible to nucleophilic attack by the acetate conjugate base. The attack typically occurs at the more sterically accessible carbon, leading to a specific regioisomer. Increased ring strain in the bicyclo[4.1.0] system compared to larger fused rings can allow the reaction to proceed at milder temperatures.[4]

  • Dissolve the N-aryl-3-azabicyclo[4.1.0]heptane substrate (1.0 equiv) in glacial acetic acid.

  • Heat the reaction to 60 °C and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting amino acetate product by silica gel chromatography.

Factors Influencing Ring-Opening Reactions
FactorObservationRationaleReference
N-Substituent Electron-donating groups (e.g., alkyl) require stronger activation. Electron-withdrawing groups (e.g., aryl, sulfonyl) facilitate opening.EDGs increase the basicity of the nitrogen, making protonation/activation less favorable. EWGs decrease electron density, making the ring carbons more electrophilic.[5]
Activating Agent Stronger acids or electrophiles (e.g., TMSN₃, BnBr) can enable reactions with less reactive substrates or at lower temperatures.More potent electrophiles generate a more reactive aziridinium intermediate, lowering the activation energy for nucleophilic attack.[4]
Ring Strain The bicyclo[4.1.0]heptane system reacts at lower temperatures compared to the analogous bicyclo[5.1.0]octane system.The increased angle strain in the smaller fused ring system provides a greater thermodynamic driving force for the ring-opening reaction.[4]

References

  • Garcı́a-Garcı́a, P., Gandon, V., Aubert, C., & Malacria, M. (2010). Synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes by gold-catalyzed cycloisomerization of cyclopropenes. Organic Letters, 12(18), 4144-7. [Link]

  • Garcı́a-Garcı́a, P., Gandon, V., Aubert, C., & Malacria, M. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters. [Link]

  • Kysil, O., Zozulia, S., Shishkin, O. V., & Grygorenko, O. O. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect. [Link]

  • Kysil, O., Zozulia, S., Shishkin, O. V., & Grygorenko, O. O. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ResearchGate. [Link]

  • Nekvinda, J., & Gunning, P. T. (2017). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PMC. [Link]

  • Denisenko, A. V., Druzhenko, T., Skalenko, Y., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627-9636. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • Gracia, C., Chaves, S., García-Mera, X., et al. (2013). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 78(4), 1469-1481. [Link]

  • Scott, J. S., Degorce, S. L., Anjum, R., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of azabicyclo[4.1.0]heptane derivatives from α‐halohydrazones. [Link]

  • Mykhailiuk, P. K. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]

  • Figshare. (n.d.). Collection - Discovery of 3‑Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • Anderson, E. A., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Kim, H. Y., & Chun, Y. S. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735. [Link]

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Application Note: Handling and Storage Procedures for Benzyl Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Introduction

This guide defines the standard operating procedures (SOPs) for the handling, storage, and quality control of benzyl carboxylate compounds (e.g., benzyl benzoate, benzyl acetate, and complex benzyl-protected intermediates).

Benzyl esters are ubiquitous in drug development as robust protecting groups and in the fragrance industry as fixatives. However, their reliability relies on the integrity of the benzylic carbon-oxygen bond . While generally stable, these compounds possess specific vulnerabilities to hydrolysis (cleavage of the ester) and autoxidation (degradation of the benzylic methylene).

This document provides a self-validating protocol designed to minimize these degradation pathways, ensuring the reproducibility of downstream assays and syntheses.

Chemical Stability & Reactivity Profile

To handle these compounds effectively, one must understand the mechanisms of their degradation. The benzyl group (


) activates the adjacent ester linkage, making it distinct from aliphatic esters.
Degradation Pathways
  • Hydrolysis (Moisture Sensitivity): In the presence of moisture and trace acid/base catalysts, benzyl carboxylates undergo hydrolysis. This is the primary failure mode in storage. The reaction yields the parent carboxylic acid and benzyl alcohol.

    • Impact: Contamination of the reagent with free acid alters stoichiometry in coupling reactions; benzyl alcohol can act as a nucleophile in side reactions.

  • Oxidation (Air Sensitivity): The benzylic methylene protons are susceptible to radical abstraction by atmospheric oxygen (autoxidation), particularly if the material is impure or stored in clear glass under light.

    • Pathway: Benzyl ester

      
       Peroxide species 
      
      
      
      Benzaldehyde + Benzoic Acid.
    • Impact: Benzaldehyde impurities can form Schiff bases with amines, ruining peptide synthesis yields.

Visualization of Degradation Mechanisms

The following diagram illustrates the critical failure points for benzyl esters under improper storage.

BenzylDegradation BenzylEster Benzyl Carboxylate (Intact Reagent) Hydrolysis Hydrolysis BenzylEster->Hydrolysis Oxidation Radical Autoxidation BenzylEster->Oxidation Moisture Moisture (H2O) + Trace Acid/Base Moisture->Hydrolysis Oxygen Atmospheric O2 + UV Light Oxygen->Oxidation BenzylAlc Benzyl Alcohol Hydrolysis->BenzylAlc Cleavage CarboxylicAcid Free Carboxylic Acid Hydrolysis->CarboxylicAcid Benzaldehyde Benzaldehyde Oxidation->Benzaldehyde Benzylic Abstraction BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Further Oxidation

Figure 1: Primary degradation pathways for benzyl carboxylates. Hydrolysis is the dominant risk in humid environments, while oxidation occurs upon prolonged air/light exposure.

Storage Protocols: The "Inert Barrier" System

Standard ambient storage is insufficient for high-purity applications (e.g., GMP synthesis). The following Inert Barrier System is required for all benzyl carboxylates intended for storage >30 days.

Environmental Conditions
ParameterSpecificationRationale
Temperature 15°C – 25°C (Ambient)Prevents crystallization (some benzyl esters freeze ~20°C) while minimizing thermal degradation rates [1].
Atmosphere Dry Nitrogen or ArgonDisplaces oxygen to prevent autoxidation; excludes moisture to prevent hydrolysis [2].
Light Dark / Amber GlassUV light accelerates radical formation at the benzylic position [3].
Container Borosilicate Glass or Teflon (PTFE)Avoid PVC or Polystyrene; benzyl esters can act as plasticizers and leach contaminants [4].
Protocol: Long-Term Storage Setup

Objective: Create a hermetically sealed, inert environment.

  • Container Selection: Use an amber glass bottle with a GL45 screw cap and a PTFE-faced silicone septum.

  • Sparging (Initial): Upon receipt, if the bottle has significant headspace, sparge the liquid with dry Nitrogen (N2) for 5-10 minutes using a glass pipette to remove dissolved oxygen.

  • Overlay: Before sealing, flow N2 gently over the surface for 30 seconds to displace headspace air.

  • Sealing: Tightly close the cap. Wrap the neck with Parafilm® M to provide a secondary moisture barrier.

  • Desiccation: Place the sealed bottle inside a secondary containment desiccator charged with active silica gel or Drierite™.

Handling and Transfer Procedures

Safety Pre-requisite: Benzyl esters are combustible and potential irritants.[1][2] All handling must occur in a certified chemical fume hood [5].

Protocol: Anhydrous Transfer (Syringe Technique)

Use this method when aliquoting for moisture-sensitive reactions.

  • Preparation: Dry a glass syringe and needle in an oven (120°C) for >1 hour. Allow to cool in a desiccator.

  • Pressure Equalization: Insert a bleed needle connected to an N2 line (bubbler) into the reagent bottle septum.

  • Withdrawal: Insert the sample needle. Flush the syringe with N2 from the headspace 3 times. Lower the needle into the liquid and withdraw the required volume.

  • Retraction: Pull the needle into the headspace, draw a small cushion of N2, and remove.

  • Dispensing: Dispense immediately into the reaction vessel.

Handling "Frozen" Reagents

Many benzyl esters (e.g., Benzyl Benzoate, mp ~21°C) may crystallize in cool labs [6].

  • Do NOT heat with a naked flame or heat gun (fire hazard).

  • Correct Method: Place the container in a warm water bath (30-35°C) for 15-20 minutes until fully liquefied. Mix well before dispensing to ensure homogeneity.

Quality Control & Troubleshooting

Trustworthiness in data comes from validating reagents before use. Do not assume purity based on the label date.

The "Self-Validating" QC Workflow

Perform this check if the container has been opened for >3 months or looks suspicious (yellowing/precipitate).

  • Visual Inspection:

    • Pass: Clear, colorless liquid (or white solid if frozen).

    • Fail: Yellow tint (oxidation to benzaldehyde/oligomers) or turbidity (moisture/hydrolysis).

  • Odor Check (Cautious):

    • Pass: Faint, sweet, balsamic/floral odor.

    • Fail: Sharp, acrid smell (indicates free Benzoic Acid or high Benzaldehyde concentration).

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica Gel 60 F254.[3]

    • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).

    • Visualization: UV (254 nm).

    • Interpretation: Benzyl esters usually run with high Rf. A spot at the baseline or very low Rf indicates hydrolysis (free carboxylic acid). A spot slightly lower than the ester often indicates Benzyl Alcohol.

QC Decision Tree

QC_Workflow Start Reagent QC Check (>3 Months Storage) Visual Visual Inspection: Clear/Colorless? Start->Visual Odor Odor Check: Sweet/Balsamic vs Acrid? Visual->Odor Yes Discard FAIL: Discard to Waste Visual->Discard Yellow/Turbid TLC TLC Analysis (Hex:EtOAc 8:2) Odor->TLC Normal Purify ACTION: Redistill or Pass through Basic Alumina Plug Odor->Purify Acrid (Acidic) Pass PASS: Proceed to Experiment TLC->Pass Single Spot TLC->Purify Trace Impurity TLC->Discard >5% Degradation

Figure 2: Quality Control decision matrix for benzyl carboxylates.

Emergency Procedures

  • Skin Contact: Wash immediately with soap and plenty of water.[4] Benzyl esters are lipophilic and can penetrate skin; do not use solvents like ethanol to wash skin as this may increase absorption [7].

  • Spill Management:

    • Ventilate the area.[3][4][5][6][7][8][9][10]

    • Absorb with inert material (vermiculite or sand).

    • Do not use combustible materials (sawdust) as the ester is combustible.

    • Place in a closed container for hazardous waste disposal (Category: Organic Solvents).

References

  • Carl Roth GmbH. (2023). Safety Data Sheet: Benzyl Benzoate. Recommended storage temperature 15–25 °C. Link

  • Sigma-Aldrich. (2025). Product Specification: Benzyl Acetate.[10] Storage class 10 (Combustible liquids).[11] Link

  • Vinod, T. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters. Western Illinois University. Discusses radical mechanisms at benzylic positions. Link

  • Consolidated Chemical. (2024). Benzyl Acetate Storage and Compatibility. Material compatibility with HDPE/Glass vs plastics. Link

  • Chemos GmbH. (2019). Safety Data Sheet: Benzyl Benzoate. Handling and ventilation requirements. Link

  • Ataman Kimya. (2024).[4] Technical Data: Benzoic Acid, Benzyl Ester.[5] Physical properties and freezing points.[9][12] Link

  • Santa Cruz Biotechnology. (2024). Benzyl Benzoate Handling Procedures. Skin absorption warnings and PPE.[1][3][4][6][7][9][10] Link

Sources

Strategic Cyclopropanation of N-Benzyl-1,2,3,6-tetrahydropyridine: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental procedure for cyclopropanation of N-benzyl tetrahydropyridine Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Overview

The transformation of N-benzyl-1,2,3,6-tetrahydropyridine into N-benzyl-3-azabicyclo[4.1.0]heptane represents a critical scaffold synthesis in medicinal chemistry, particularly for NMDA receptor antagonists and conformationally restricted dopamine analogs.

This application note details two distinct, field-validated protocols for this transformation. The choice of method depends on the desired substitution pattern and available equipment:

  • Method A (Simmons-Smith - Furukawa Modification): The "Gold Standard" for installing an unsubstituted methylene bridge. It offers stereospecificity and high yields but requires handling pyrophoric zinc reagents.

  • Method B (Phase-Transfer Catalysis): A robust, high-throughput method for installing gem-dichlorocyclopropanes, which serve as versatile handles for further functionalization (e.g., ring expansion or reduction).

Critical Mechanistic Insight: The "Amine Sponge" Effect

Unlike simple olefins, the N-benzyl substrate contains a Lewis-basic tertiary amine. In Zinc-mediated reactions (Method A), this nitrogen lone pair rapidly coordinates with organozinc species.

  • Consequence: The first equivalent of the zinc reagent is often sequestered by the nitrogen, halting the catalytic cycle.

  • Solution: We utilize a Stoichiometric Overdrive (2.5 - 3.0 equiv) strategy to saturate the amine and ensure sufficient free carbenoid is available for the alkene.

Method A: Furukawa-Modified Simmons-Smith Reaction

Target: Unsubstituted Cyclopropane Ring Reagents: Diethylzinc (


), Diiodomethane (

)[1]
Reaction Mechanism & Pathway

The reaction proceeds via a concerted methylene transfer from an iodomethylzinc carbenoid. The transition state is often depicted as a "butterfly" mechanism, preserving the stereochemistry of the double bond.

SimmonsSmithMechanism Reagents Et2Zn + CH2I2 Carbenoid Active Carbenoid (EtZnCH2I) Reagents->Carbenoid -EtI Complex N-Zn Complexation (Lewis Base Trapping) Carbenoid->Complex Sequestration TS Butterfly Transition State (Concerted Addition) Carbenoid->TS Methylene Transfer Substrate N-Benzyl-1,2,3,6- tetrahydropyridine Substrate->Complex Fast (Eq. 1) Complex->TS + Excess Carbenoid Product N-Benzyl-3-azabicyclo [4.1.0]heptane TS->Product + ZnI2

Figure 1: Mechanistic pathway highlighting the critical N-Zn complexation step that necessitates excess reagent.

Detailed Protocol

Safety Warning: Diethylzinc is pyrophoric. All transfers must occur under an inert atmosphere (Argon/Nitrogen). Diiodomethane is light-sensitive; use amber glassware or wrap flasks in foil.

Reagent Table:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
N-Benzyl-1,2,3,6-tetrahydropyridine 173.26 1.0 1.73 g (10 mmol) Substrate
Diethylzinc (1.0 M in Hexanes) -- 3.0 30.0 mL Carbenoid Precursor
Diiodomethane 267.84 3.0 8.03 g (2.4 mL) Methylene Source

| 1,2-Dichloroethane (DCE) | -- | -- | 50 mL (0.2 M) | Solvent (Anhydrous) |

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush continuously with Argon.

  • Solvent Charge: Add anhydrous DCE (30 mL) and the substrate (1.73 g). Cool the system to -15°C using an ice/salt/acetone bath.

  • Reagent Formation (In-Situ):

    • Add Diethylzinc (30 mL, 1.0 M) dropwise via syringe over 20 minutes. Note: Maintain internal temp < 0°C. Vapor may be visible; this is normal.

    • Add Diiodomethane (2.4 mL) dropwise over 15 minutes. The solution will likely turn milky or form a white precipitate (

      
      ).
      
  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Remove cooling bath and allow to warm to Room Temperature (RT).

    • Critical Step: If TLC indicates incomplete conversion after 2 hours, heat to mild reflux (40-50°C) for 1 hour. The N-Zn complex can sometimes require thermal activation to release the alkene face.

  • Quench (The "Rochelle" Method):

    • Cool back to 0°C.

    • Slowly add saturated aqueous Ammonium Chloride (

      
      , 20 mL). Caution:  Vigorous gas evolution (Ethane).
      
    • Add 50 mL of Dichloromethane (DCM) and 50 mL of saturated Rochelle’s salt (Potassium Sodium Tartrate) solution. Stir vigorously for 30 minutes until two clear layers form (breaks the Zinc emulsion).

  • Workup:

    • Separate organic layer.[2] Extract aqueous layer 2x with DCM.

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica Gel).[2]

    • Eluent: Hexane:EtOAc (9:1 to 8:2) + 1% Triethylamine (to prevent streaking of the amine).

Method B: Gem-Dichlorocyclopropanation (Phase Transfer)

Target: gem-Dichlorocyclopropane (Functionalizable Handle) Reagents: Chloroform (


), 50% NaOH, TEBA
Strategic Considerations

This method utilizes the Makosza interface mechanism. It is superior for large-scale prep as it avoids pyrophoric zinc. The resulting dichloride can be reduced to the hydrocarbon using


 or exploited for ring expansion.
Detailed Protocol

Reagent Table:

Reagent Equiv. Role
Substrate 1.0 Substrate

| Chloroform (


) | Solvent/Reagent | Carbene Source (Excess) |
| NaOH (50% aq. w/w) | 10.0 (Excess) | Base |
| TEBA (Benzyltriethylammonium chloride) | 0.05 (5 mol%) | Phase Transfer Catalyst |

Step-by-Step Procedure:

  • Setup: Use a standard round-bottom flask open to air (inert gas not strictly required but recommended).

  • Charge: Add substrate (10 mmol) dissolved in Chloroform (20 mL). Add TEBA (115 mg).

  • Initiation: Add 50% aqueous NaOH (10 mL) in one portion.

  • Reaction:

    • Stir VIGOROUSLY . The reaction rate is limited by the surface area of the interface.

    • Monitor by TLC.[2] Reaction is usually slightly exothermic; a water bath can maintain RT if necessary.

    • Typical time: 4 - 12 hours.

  • Workup:

    • Dilute with water (50 mL) and DCM (50 mL).

    • Separate layers.[2][3] The organic layer will be heavy (bottom).

    • Wash organic layer with water (2x) and brine (1x) to remove residual caustic base.

    • Dry (

      
      ) and concentrate.[2]
      
  • Purification: Recrystallization from Ethanol often works for solid dichlorides, or short silica plug filtration.

Analytical Data & Validation

Expected NMR Signatures
PositionMethod A (Simmons-Smith)Method B (Dichlorocarbene)
Cyclopropane

High field multiplet:

0.4 - 0.8 ppm
Absent (Replaced by

)
Bridgehead CH Multiplet:

1.1 - 1.5 ppm
Shifted downfield:

1.8 - 2.2 ppm
Benzyl

AB Quartet or Singlet:

3.5 ppm
Singlet:

3.6 ppm
Olefinic Protons Disappear (Originally

5.6-5.8)
Disappear
Workflow Diagram

Workflow Start Start: N-Benzyl-Tetrahydropyridine Decision Select Method Start->Decision MethodA Method A: Simmons-Smith (Stereospecific CH2) Decision->MethodA Target: CH2 MethodB Method B: Phase Transfer (Gem-dichloro) Decision->MethodB Target: CCl2 SetupA Inert Atm, -15°C Et2Zn + CH2I2 (3 equiv) MethodA->SetupA QuenchA Rochelle's Salt Quench (Remove Zn salts) SetupA->QuenchA Final Purification (Silica Gel + 1% Et3N) QuenchA->Final SetupB CHCl3 + 50% NaOH TEBA Catalyst MethodB->SetupB QuenchB Water Dilution Phase Separation SetupB->QuenchB QuenchB->Final

Figure 2: Operational workflow for selecting and executing the appropriate cyclopropanation protocol.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1958 , 80, 5323–5324. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24, 53-58. Link

  • Makosza, M.; Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 1969 , 10, 4659–4662. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004 , 58, 1–415. Link

  • Lévesque, E.; Goudreau, S. R.; Charette, A. B. "Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes."[4] Organic Letters, 2014 , 16, 1490–1493.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate typically relies on the cyclopropanation of N-Cbz-1,2,3,4-tetrahydropyridine . While the Simmons-Smith reaction (and its Furukawa modification) is the industry standard for this transformation, users frequently report yields stalling at 40-50% or "crashing out" during workup.

This guide addresses the three critical failure points: Precursor Instability , Zinc Carbenoid Stoichiometry , and Emulsion Formation during workup.

The Chemistry: Mechanistic Insight

To improve yield, one must understand the interaction between the zinc carbenoid and the enecarbamate substrate. Unlike simple alkenes, the N-Cbz group exerts two opposing effects:

  • Electronic Deactivation: The carbamate withdraws electron density from the alkene, making it less nucleophilic toward the electrophilic zinc carbenoid.

  • Coordination: The carbonyl oxygen of the Cbz group can coordinate with the zinc species, potentially directing the addition but also sequestering the reagent.

Mechanism & Pathway Visualization

SimmonsSmithMechanism Precursor N-Cbz-Tetrahydropyridine (Enecarbamate) TS Butterfly Transition State (Concerted Syn-Addition) Precursor->TS Substrate Binding Reagents Et2Zn + CH2I2 (Furukawa Reagent) Carbenoid Active Species: IZnCH2Et / (ICH2)2Zn Reagents->Carbenoid -78°C to 0°C Carbenoid->TS Electrophilic Attack Product Benzyl 3-azabicyclo[4.1.0] heptane-3-carboxylate TS->Product -ZnI2

Figure 1: The Furukawa modification pathway. Note that the active carbenoid species forms in situ and reacts via a concerted mechanism.[1]

Module 1: Precursor Integrity (The Hidden Failure Point)

User Complaint: "The reaction turns black immediately," or "Yield is inconsistent between batches."

Root Cause: The starting material, N-Cbz-1,2,3,4-tetrahydropyridine , is an enecarbamate. It is sensitive to acid and oxidation. If your precursor contains trace acid (from silica gel purification) or peroxides, it will decompose the zinc reagent or polymerize.

Protocol for Precursor Purification
  • Do NOT store the precursor for long periods. Synthesize it fresh via the oxidative cleavage of the corresponding piperidine carbamate or elimination routes.

  • Stabilization: If column chromatography is necessary, add 1% Triethylamine to the eluent to neutralize silica acidity.

  • Drying: The precursor must be azeotropically dried with toluene immediately before the reaction. Trace water destroys the zinc carbenoid instantly.

Module 2: Reaction Optimization (The Furukawa Modification)

User Complaint: "Reaction stalls at 60% conversion."

Technical Insight: Because the Cbz group deactivates the double bond, standard stoichiometry (1.1 equiv) is insufficient. You must drive the reaction with excess reagent and heat, but carefully to avoid decomposition.

Optimized Furukawa Protocol
ParameterStandard ConditionHigh-Yield Condition Reason
Reagent Zn-Cu Couple

/

Homogeneous, more reproducible reactivity.
Stoichiometry 1.5 - 2.0 equiv3.0 - 5.0 equiv Overcomes electronic deactivation of the enecarbamate.
Solvent Diethyl Ether1,2-Dichloroethane (DCE) DCE allows higher reflux temp (83°C) and does not coordinate/slow down Zinc.
Addition Temp 0°C-15°C to 0°C Controls the initial exotherm to prevent reagent decomposition.
Reaction Temp RTReflux (if stalled) Enecarbamates often require thermal energy to reach 100% conversion.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve N-Cbz-1,2,3,4-tetrahydropyridine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Diethylzinc: Cool to -15°C. Add

    
     (1.0 M in hexanes, 5.0 equiv ) dropwise. Caution: Pyrophoric.
    
  • Diiodomethane: Add

    
     (5.0 equiv ) dropwise over 20 minutes. Maintain temp < 0°C.
    
  • Reaction: Warm to Room Temperature (RT). Stir 1 hour. Check TLC.

    • If incomplete: Heat to mild reflux (50-60°C) for 2 hours.

Module 3: Workup & Isolation (The "Zinc Crash")

User Complaint: "I have a thick white emulsion that won't separate. I lost half my product."

Root Cause: Zinc salts (


, 

) form gelatinous precipitates with water, trapping the organic phase. Acidic quenches (HCl) can hydrolyze the enecarbamate or the product.
The Solution: Rochelle's Salt

Do not use Ammonium Chloride (


) alone. Use Potassium Sodium Tartrate (Rochelle's Salt) .[2] The tartrate acts as a ligand, chelating zinc into a water-soluble complex.
Troubleshooting Decision Tree

WorkupLogic Start Reaction Complete? Quench Slow quench with Sat. NH4Cl (Cold) Start->Quench Emulsion Did an emulsion form? Quench->Emulsion Rochelle Add Sat. Rochelle's Salt Stir vigorously 2-12 hours Emulsion->Rochelle Yes (Likely) Standard Standard Extraction (DCM/Water) Emulsion->Standard No ClearLayers Layers Clear? (Organic vs Aqueous) Rochelle->ClearLayers Isolate Dry (Na2SO4) & Concentrate Standard->Isolate Filter Filter through Celite pad ClearLayers->Filter No (Solids persist) ClearLayers->Isolate Yes Filter->Isolate

Figure 2: Workup protocol to maximize recovery.

Frequently Asked Questions (FAQ)

Q: Can I use the cheaper Zn-Cu couple instead of Diethylzinc? A: Yes, but it is heterogeneous and surface-area dependent. If you must use Zn-Cu, use ultrasound to activate the zinc during the reaction.[1] However, for valuable drug intermediates, the


 (Furukawa) method provides higher reproducibility.

Q: Why is my product decomposing on the column? A: The cyclopropane ring fused to the piperidine is relatively stable, but the N-Cbz group can be acid-sensitive. Ensure your silica gel is neutralized with 1%


. Alternatively, use neutral alumina.

Q: My


 is pink/brown. Is it safe to use? 
A:  No. Color indicates free iodine, which can trigger radical side reactions. Wash your 

with dilute

(thiosulfate) then water, dry over

, and distill over copper wire before use.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959, 81(16), 4256–4264. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968, 24(1), 53-58. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001, 58, 1–415. Link

  • Lévesque, E.; Goudreau, S. R.; Charette, A. B. "Improved Zinc-Catalyzed Simmons–Smith Reaction."[3] Organic Letters, 2014, 16(5), 1490–1493. Link

  • Deng, X.; Mani, N. S. "Reaction of N-Boc-4-piperidone with Bredereck’s reagent: a convenient synthesis of N-Boc-3-azabicyclo[4.1.0]heptane." Tetrahedron Letters, 2006, 47(21), 3505-3507. (Demonstrates similar scaffold synthesis). Link

Sources

Technical Guide: Impurity Removal from Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate (Cbz-protected 3-azabicyclo[4.1.0]heptane) is a conformationally restricted piperidine analogue often utilized as a scaffold in the synthesis of neuroactive pharmaceutical agents.

The primary synthetic route involves the Simmons-Smith cyclopropanation of N-Cbz-1,2,3,6-tetrahydropyridine using a zinc carbenoid (generated from


 or 

). Consequently, the impurity profile is dominated by zinc salts, iodine species, and unreacted olefinic starting material.

This guide provides an autonomous, self-validating workflow for the purification of this compound, addressing the specific challenges of metal scavenging and cyclopropane stability.

Impurity Profiling & Causality

Understanding the origin of impurities is the first step toward efficient removal. The table below correlates specific impurities with their synthetic origin and physicochemical behavior.

Impurity TypeSpecific CompoundOriginRemoval Strategy
Inorganic Residues Zinc Iodide (

), Zinc hydroxides
Simmons-Smith ReagentsChelation wash (Rochelle’s Salt) or EDTA.
Starting Material N-Cbz-1,2,3,6-tetrahydropyridineIncomplete conversionAg-Impregnated Silica or careful gradient chromatography.
Byproducts Benzyl AlcoholHydrolysis of Cbz group or excess reagentHigh-vacuum distillation or chromatography (distinct polarity).
Reagent Residues Diiodomethane (

)
Excess reagentHigh vacuum or sublimation; elutes early in chromatography.
Degradants Ring-opened isomersAcid-catalyzed cleavage of cyclopropaneAvoid strong acids (HCl) during workup.

Purification Workflow Visualization

The following diagram outlines the critical decision nodes in the purification process, specifically designed to mitigate ring opening and emulsion formation.

PurificationWorkflow Start Crude Reaction Mixture (Simmons-Smith) Quench Quench: Sat. NH4Cl (Cold, Slow Addition) Start->Quench Extraction Extraction (EtOAc/DCM) Quench->Extraction EmulsionCheck Emulsion Formed? Extraction->EmulsionCheck Rochelle Add Sat. Rochelle's Salt (Potassium Sodium Tartrate) Stir 1-2h EmulsionCheck->Rochelle Yes (Zinc Salts) Wash Wash: Brine -> Dry (Na2SO4) EmulsionCheck->Wash No Rochelle->Wash Concentration Concentration (< 40°C, Reduced Pressure) Wash->Concentration Analysis 1H NMR / TLC Analysis Concentration->Analysis Decision Impurity Profile? Analysis->Decision VacDist High Vac Distillation (Remove Benzyl Alcohol/CH2I2) Decision->VacDist Volatiles present Column Flash Chromatography (Silica Gel) Decision->Column Standard impurities AgSilica Silver Nitrate Silica (If Olefin > 5%) Decision->AgSilica Difficult Olefin Separation VacDist->Column Final Pure Benzyl 3-azabicyclo [4.1.0]heptane-3-carboxylate Column->Final AgSilica->Final

Caption: Logical workflow for the isolation of the target azabicycle, prioritizing zinc removal and olefin separation.

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles reported by researchers working with Cbz-protected azabicycles.

Issue 1: Persistent Emulsions During Workup

User Question: "I quenched my Simmons-Smith reaction with ammonium chloride, but the organic layer is a milky emulsion that won't separate. How do I fix this?"

Technical Insight: The emulsion is caused by amphoteric zinc hydroxides and gelatinous zinc salts precipitating at the interface. Standard brine or acid washes are often insufficient and can degrade the cyclopropane ring.

Protocol: The Rochelle’s Salt Method

  • Do not add strong acid (HCl) to break the emulsion; this risks opening the cyclopropane ring [1].

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) equal to the volume of the reaction mixture.

  • Vigorous Stirring: Stir the biphasic mixture vigorously for 1–3 hours at room temperature. The tartrate chelates the zinc, pulling it into the aqueous phase.

  • Observation: The layers should separate cleanly into two clear phases. The aqueous layer will likely be clear/colorless, and the organic layer clear.

Issue 2: Separation of Unreacted Olefin

User Question: "My product co-elutes with the starting material (N-Cbz-tetrahydropyridine) on TLC and silica columns. How can I separate them?"

Technical Insight: The polarity difference between the alkene and the cyclopropane is minimal because the Cbz group dominates the dipole moment.

Solution:


-Complexation Chromatography 
  • Silver Nitrate Silica: Prepare 10%

    
    -impregnated silica gel. The silver ions form a reversible 
    
    
    
    -complex with the unreacted alkene, significantly retarding its elution compared to the saturated cyclopropane product.
  • Eluent: Use a gradient of Hexanes:Ethyl Acetate (start 95:5).

  • Alternative: If

    
     is unavailable, use Dichloromethane (DCM)  as the primary eluent instead of Hexanes/EtOAc. The solubility profile often changes enough in chlorinated solvents to allow separation.
    
Issue 3: Removal of Benzyl Alcohol

User Question: "I see a persistent impurity at roughly the same Rf as my product, which NMR identifies as benzyl alcohol. It won't wash out."

Technical Insight: Benzyl alcohol is a common byproduct of Cbz chloride hydrolysis or "slipped" protection. It has hydrogen-bonding capability but can smear on silica, contaminating the product.

Protocol:

  • Azeotropic Removal: Benzyl alcohol has a high boiling point (205°C), but it forms azeotropes with water. However, for this sensitive compound, high-vacuum drying is safer.

  • Chromatography Adjustment: Benzyl alcohol (

    
     in 3:1 Hex/EtOAc) often tails. Run the column with 1% Triethylamine  in the eluent to sharpen the peaks, or use a strictly non-polar wash (100% Hexanes) for 5 column volumes before increasing polarity.
    
Issue 4: Stability of the Cyclopropane Ring

User Question: "Can I use HCl in methanol to remove the zinc salts?"

Critical Warning: NO. While the [4.1.0] system is relatively robust, cyclopropanes are inherently strained. Electrophilic attack by protons (strong acid) can trigger ring opening to form the methyl-piperidine or ring-expanded derivatives [2].

  • Safe pH Range: 4.0 – 10.0.

  • Recommended Wash: Saturated

    
     (mildly acidic, pH ~5) or Rochelle's Salt (neutral).
    

Detailed Experimental Protocols

Protocol A: Optimized Extraction of Zinc Residues

Use this protocol immediately post-reaction.

  • Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous

    
     (5 mL per mmol substrate) to quench excess 
    
    
    
    .
  • Chelation: Add saturated Potassium Sodium Tartrate (Rochelle’s Salt) solution (10 mL per mmol substrate).

  • Agitation: Allow the mixture to warm to room temperature and stir vigorously (800 rpm) for 2 hours.

    • Checkpoint: Stop stirring. If layers are distinct and clear within 2 minutes, proceed. If cloudy, stir for another hour.

  • Separation: Extract with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ). Avoid DCM if possible to prevent emulsion recurrence, though DCM is a better solvent for the product.
  • Drying: Dry organic layer over

    
     (Sodium Sulfate).[1] Avoid 
    
    
    
    if the product is acid-sensitive (Lewis acidic character).
Protocol B: Flash Chromatography Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dissolve crude oil in minimum DCM.

  • Mobile Phase Gradient:

    • 0 - 5% EtOAc in Hexanes (2 CV) -> Flushes non-polar hydrocarbons (

      
      ).
      
    • 5 - 20% EtOAc in Hexanes (10 CV) -> Elutes Product.

    • 20 - 50% EtOAc in Hexanes -> Elutes Benzyl Alcohol and polar byproducts.

  • Detection: UV (254 nm) for Cbz group;

    
     stain (Product stains stable; Olefin stains brown rapidly).
    

References

  • Charette, A. B., et al. (2014).[2] Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490-1493. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024).[3] Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422.[3] [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction Mechanism and Modifications. [Link]

Sources

Stability issues of azabicyclic compounds under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Chemical Stability & Process Safety Subject: Troubleshooting degradation of azabicyclic compounds (Acid/Base/Thermal) Audience: Medicinal Chemists, Process Chemists

Introduction: The "Spring-Loaded" Scaffold

Welcome to the Azabicyclic Stability Hub. You are likely here because your compound—containing a nitrogen-bridged system like a tropane, quinuclidine, or azabicyclo[1.1.0]butane—has degraded unexpectedly.

The Core Problem: Azabicyclic compounds are chemically schizophrenic. They often combine high ring strain (making them acid-sensitive "spring-loaded" electrophiles) with geometric constraints (making them base-sensitive via unique elimination or epimerization pathways).

This guide deconstructs these failure modes using field-proven mechanistic insights, moving beyond standard "store at -20°C" advice.

Module 1: Acidic Instability (The Proton Trap)

Primary Risk: Ring Opening & Solvolysis Affected Scaffolds: Azabicyclo[1.1.0]butanes (ABBs), Azetidines, Aziridines.

The Mechanism: Strain-Release Solvolysis

In strained azabicycles, the nitrogen lone pair is the "trigger." Upon protonation, the C-N bond weakens significantly. The ring strain (approx. 60 kcal/mol for ABBs) provides the thermodynamic driving force for ring opening, even with weak nucleophiles like water or methanol.

Key Insight: Unlike standard amines, silica gel is often fatal to these compounds. The acidic silanols (


) are strong enough to protonate the bridgehead nitrogen, triggering polymerization or hydrolysis during chromatography.
Visualizing the Failure Mode

AcidDegradation Figure 1: Acid-Mediated Ring Opening Cascade Start Strained Azabicycle (e.g., ABB) Protonated Protonated Intermediate (Activated Electrophile) Start->Protonated Protonation Acid Acid Source (H+, Silica, CDCl3) Acid->Protonated Product Ring-Opened Product (Linear/Relaxed) Protonated->Product Strain Release (SN2/SN1) Nu Nucleophile (H2O, ROH, Cl-) Nu->Product

Troubleshooting Checklist (Acid)
ObservationRoot CauseCorrective Action
Compound vanishes on Silica TLC/Column Acidic silanols triggered ring opening.Pre-treat Silica: Flush column with 1% Et3N/Hexane before loading. Use Alumina (Basic) or basified silica.
NMR in CDCl3 shows new peaks over time CDCl3 forms HCl upon storage/light exposure.Switch Solvents: Use

or

(with trace

). Filter CDCl3 through basic alumina before use.
Yield loss during amide coupling HCl generation from acid chlorides opens the ring.Buffer the Reaction: Use a "spongy" base (e.g., 2,6-lutidine) or Schotten-Baumann conditions (biphasic basic).
Module 2: Basic Instability (Elimination & Epimerization)

Primary Risk: Hoffmann Elimination & Stereocenter Inversion Affected Scaffolds: Tropanes, Quaternary Ammonium Salts, Esters on Bicycles.

The Mechanism: Geometric Constraints
  • Hoffmann Elimination: If you quaternize a bicyclic amine (e.g., Methyl iodide treatment), base can trigger E2 elimination.

    • Constraint:Bredt’s Rule. Elimination cannot form a double bond at a bridgehead unless the ring is large (usually

      
       8 atoms).
      
    • Result: Quinuclidine (2.2.2 system) is exceptionally stable to elimination because the only available

      
      -hydrogens would require forming a bridgehead alkene. Tropanes (3.2.1), however, can eliminate to form tropidine because the alkene is not at the bridgehead.
      
  • Epimerization: Bicyclic esters (like cocaine or atropine) often have an

    
    -proton. In base, this proton is removed. Reprotonation occurs from the less sterically hindered face, often leading to the thermodynamically stable (but biologically inactive) isomer.
    
Visualizing the Pathways

BaseDegradation Figure 2: Predicting Base Stability via Structural Constraints Substrate Azabicyclic System (Quaternized or Ester) Decision Structural Constraint Check Substrate->Decision Base Base Treatment (NaOH, NaH, tBuOK) Base->Decision PathA Bredt's Rule Applies (e.g., Quinuclidine) Decision->PathA Bridgehead Constraint PathB Bredt's Rule N/A (e.g., Tropane) Decision->PathB Flexible System OutcomeA STABLE (No Elimination) PathA->OutcomeA OutcomeB UNSTABLE (Hoffmann Elimination) PathB->OutcomeB Quaternary N OutcomeC Epimerization (If alpha-proton present) PathB->OutcomeC Ester Group

Module 3: Experimental Protocols
Protocol A: The "Basic Wash" (For Acid-Sensitive Isolations)

Use this for Azabicyclo[1.1.0]butanes or strained Azetidines.

  • Quench: Do not use dilute HCl. Quench reactions with Saturated

    
     (mildly acidic) or water.
    
  • Extraction: Use diethyl ether or TBME (non-acidic solvents). Avoid DCM if the compound is highly reactive (trace HCl in DCM can be problematic).

  • Drying: Use

    
     or 
    
    
    
    . Avoid
    
    
    (it is slightly Lewis acidic and can catalyze ring opening of highly strained systems).
  • Concentration: Do not heat above 30°C.

  • Storage: Store as a solution in benzene/toluene with 1%

    
     at -20°C.
    
Protocol B: Stability Profiling (The "Triage" Test)

Before scaling up, run this 1-hour test.

  • Dissolve 2 mg of compound in

    
     solvent.
    
  • Tube A (Acid Challenge): Add 1 drop

    
     (Acetic acid-d4).
    
  • Tube B (Base Challenge): Add 1 drop

    
     or 
    
    
    
    .
  • Monitor: Run

    
     NMR at 
    
    
    
    and
    
    
    .
    • Look for: Loss of bridgehead protons (exchange/epimerization) or appearance of olefinic protons (elimination/ring opening).

Module 4: Frequently Asked Questions (FAQs)

Q: I am trying to make an amide from 1-azabicyclo[2.2.1]heptan-2-one, but it decomposes instantly. Why? A: You are dealing with a "Twisted Amide." In this specific bicyclic system, the nitrogen lone pair cannot resonate with the carbonyl because the bridgehead geometry prevents planarity (Bredt's rule forbids the C=N double bond character required for resonance).

  • Result: The C=O bond behaves like a reactive ketone, not a stable amide. It is highly susceptible to nucleophilic attack (hydrolysis) even in neutral water [3].

Q: My tropane derivative turned into a racemic mixture. I didn't use strong heat. A: Did you use a basic extraction? Tropane alkaloids like hyoscyamine racemize to atropine readily in basic conditions due to the acidity of the


-proton at the ester linkage.
  • Fix: Keep workup pH < 8.5. Perform extractions quickly at 0°C.

Q: Can I use reductive amination on a ketone on a [1.1.0]butane scaffold? A: Risky. Standard conditions (


 / AcOH) are too acidic.
  • Fix: Use

    
     to form the imine, then reduce with 
    
    
    
    in methanol, maintaining a strictly neutral/basic pH profile.
References
  • Aggarwal, V. K., et al. (2021).[1][2] "Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes." Arkivoc. Link

  • Garg, N. K., et al. (2024). "Solution-phase generation and trapping of anti-Bredt olefins." Science. Link

  • Kirby, A. J., et al. (1998). "Structure and efficiency in intramolecular catalysis: The hydrolysis of 1-azabicyclo[2.2.1]heptan-2-one." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Luisi, R., et al. (2022).[3] "Lithiation and Functionalization of Azabicyclo[1.1.0]butane." Molecules. Link

  • O'Hagan, D. (2000). "Pyrodine and Tropane Alkaloid Biosynthesis and Chemistry." Natural Product Reports. Link

Sources

Challenges in the scale-up of intramolecular C-H amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the scale-up of intramolecular C-H amination reactions Role: Senior Application Scientist Status: [ONLINE]

Welcome to the C-H Functionalization Process Safety & Optimization Hub

Objective: This guide addresses the specific engineering, safety, and catalytic challenges encountered when scaling intramolecular C-H amination reactions (specifically Nitrene transfer via Rhodium catalysis and Iodine(III) mediated pathways) from milligram discovery scale to multi-gram/kilogram process scale.

Quick Navigation (Ticket System)
  • – My reaction exotherm is unmanageable at 100g scale.

  • – My Rhodium catalyst turns red and stops working.

  • – I am seeing high levels of intermolecular dimerization.

  • – Residual Rhodium levels are >50 ppm.

Ticket #001: Safety & Energetics (Handling Oxidants and Exotherms)

User Issue: "We are scaling a sulfamate ester cyclization using PhI(OAc)2 (PIDA). The DSC (Differential Scanning Calorimetry) data shows a sharp exotherm, and we are worried about thermal runaway in a 5L reactor."

Technical Diagnosis: Intramolecular C-H aminations are oxidative transformations. The combination of hypervalent iodine oxidants (PIDA, PIFA) and the reaction itself releases significant energy. In batch mode, the accumulation of the oxidant creates a "thermal bomb" risk.

  • Hazard: Iodobenzene diacetate (PIDA) has a decomposition onset typically around 160–170 °C, but in the presence of catalysts and substrates, the Time to Maximum Rate (TMR) can drop drastically.

  • Gas Evolution: These reactions often generate gases (N₂ if using azides, or CO₂/vapors from solvent reflux), pressurizing closed vessels.

Troubleshooting Protocol:

  • Switch Oxidants (If feasible):

    • If using PhI(OAc)2 , consider PhI(OPiv)2 (Iodobenzene dipivalate). While still energetic, the pivalic acid byproduct can be beneficial for catalyst stability (see Ticket #002), and the thermal profile may differ.

    • Avoid iodosylbenzene (PhI=O) on scale due to its polymeric nature and explosive potential when dry.

  • Dosing Strategy (Semi-Batch):

    • NEVER add all oxidant at once at scale.

    • Protocol: Dissolve the substrate and catalyst in the vessel. Heat to reaction temperature.[1] Dose the oxidant (as a solid slurry or solution) slowly over 2–4 hours. This ensures the oxidant is consumed immediately (Instantaneous Excess < 1%), preventing accumulation.

  • Implement Continuous Flow (Recommended):

    • Flow chemistry is the superior engineering solution here. It allows for excellent heat transfer and handles the exotherm in small tubing volumes rather than a bulk tank.

Visual Workflow: Safety Assessment

SafetyFlow start Start: Scale-Up Assessment dsc Run DSC/ARC on Rxn Mixture start->dsc result_high High Exotherm (>100 J/g) or Low Onset Temp dsc->result_high result_low Low Exotherm (<50 J/g) Stable Onset dsc->result_low flow Mandatory Continuous Flow result_high->flow batch Batch Mode Acceptable (Use Semi-batch Dosing) result_low->batch optimization Optimize Residence Time (Check TMRad) flow->optimization

Caption: Decision tree for selecting Batch vs. Flow chemistry based on thermal hazard assessment.

Ticket #002: Catalyst Life Cycle Management

User Issue: "We are using Rh2(OAc)4. The reaction starts green, turns red halfway through, and conversion stalls at 60%."

Technical Diagnosis: This is a classic signature of catalyst deactivation via ligand exchange or oxidation state change.

  • Ligand Exchange: Simple carboxylates (acetate) on the Rhodium core are labile. They get swapped with the carboxylic acid byproduct (AcOH) or the substrate, leading to inactive species.

  • The "Red Dimer" Problem: The active Rh(II,II) dimer can be oxidized to a mixed-valence Rh(II,III) species (which is often red/brown). While historically thought to be "dead," Du Bois and others have shown this species can be reduced back to the active form if the correct acid is present.

Troubleshooting Protocol:

  • Upgrade the Catalyst:

    • Switch to Rh2(esp)2: Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)].[2]

    • Why? The "esp" ligand is a chelating dicarboxylate.[2] It acts like a "strap" across the two Rh atoms, making it kinetically resistant to ligand exchange. It is significantly more robust for scale-up than Rh2(OAc)4 or Rh2(oct)4.

  • Oxidant Pairing:

    • Use PhI(OPiv)2 instead of PhI(OAc)2.

    • Mechanism:[3][4][5][6][7][8] The byproduct, pivalic acid (tBuCOOH), is more effective at reducing the inactive Rh(II,III) species back to the active Rh(II,II) state than acetic acid is. This extends catalyst life (Turnover Number).

Mechanistic Insight: Rhodium Catalytic Cycle & Arrest

RhCycle Rh_active Active Catalyst Rh(II)-Rh(II) Nitrene Rh-Nitrenoid Species Rh_active->Nitrene + Oxidant/Substrate Rh_oxidized Resting State Rh(II)-Rh(III) (RED) Rh_active->Rh_oxidized Over-oxidation Insertion C-H Insertion (Product Formation) Nitrene->Insertion Insertion->Rh_active - Product Rh_oxidized->Rh_active Reduction by RCOOH (Byproduct)

Caption: The Rhodium catalytic cycle showing the active nitrenoid pathway and the reversible oxidative arrest (Red Dimer).

Ticket #003: Engineering Selectivity (Batch vs. Flow)

User Issue: "We are getting 15% dimer impurities (intermolecular reaction) instead of the desired cyclization."

Technical Diagnosis: Intramolecular reactions compete with intermolecular dimerization. To favor the intramolecular pathway, the reaction must be run under high dilution conditions (typically 0.01 M to 0.05 M).

  • Scale-up Problem: Running a 1 kg reaction at 0.01 M requires massive solvent volumes (e.g., 1000 L of solvent), which is environmentally and economically unviable.

Troubleshooting Protocol:

  • Pseudo-High Dilution (Flow Chemistry):

    • Instead of a giant tank, use a Plug Flow Reactor (PFR).

    • Setup: Feed the substrate solution and the oxidant solution separately into a mixing T-piece.

    • Benefit: Although the local concentration might be higher than 0.01 M, the standing volume of reactive intermediate is low. More importantly, you can achieve excellent mixing and temperature control, which often favors the lower-energy intramolecular transition state.

  • Slow Addition (Fed-Batch):

    • If flow is unavailable, keep the catalyst and oxidant in the reactor and add the substrate slowly. This keeps the instantaneous concentration of unreacted substrate low, minimizing intermolecular collisions.

Data Comparison: Dilution Effects

ParameterBatch (Standard)Batch (High Dilution)Continuous Flow
Concentration 0.2 M0.02 M0.1 M (Effective)
Solvent Vol (1kg) ~20 L~200 L (Unviable)~40 L (Recyclable)
Selectivity (Intra:Inter) 85:1598:295:5
Safety Low (Accumulation)HighHigh (Low Inventory)
Ticket #004: Metal Scavenging & Purification

User Issue: "Our final API has 150 ppm Rhodium. The limit is 10 ppm."

Technical Diagnosis: Rhodium is expensive and toxic. Rh2(esp)2 is lipophilic and often co-elutes with organic products during standard chromatography.

Troubleshooting Protocol:

  • Solid-Supported Scavengers (The Industry Standard):

    • Use Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent).

    • Procedure: After the reaction, dilute the crude mixture with EtOAc. Add the scavenger resin (typically 4–5 equivalents relative to Rh mass). Stir at 40–50 °C for 4 hours. Filter.

    • Efficiency: Usually reduces Rh from >500 ppm to <10 ppm in one pass.

  • Crystallization:

    • If the product is a solid, design a crystallization where the Rh-catalyst remains in the mother liquor. Rh2(esp)2 is highly soluble in DCM and Acetone but less soluble in Hexanes/Heptane.

Standard Operating Procedures (SOPs)
Protocol A: Rh2(esp)2 Catalyzed Sulfamate Cyclization (Scale-Up Optimized)
  • Substrate: Alkyl sulfamate ester.

  • Catalyst: Rh2(esp)2 (0.5 – 2.0 mol%).

  • Oxidant: PhI(OPiv)2 (1.2 equiv).

  • Additives: MgO (2.0 equiv) – Crucial for neutralizing acid byproducts and preventing product degradation.

Step-by-Step:

  • Preparation: Charge a reactor with the sulfamate substrate, Rh2(esp)2, MgO, and Chlorobenzene (or DCE). Concentration: 0.1 M.

  • Activation: Heat the mixture to 40 °C.

  • Dosing: Dissolve PhI(OPiv)2 in minimal solvent. Add this solution to the reactor via a dosing pump over 4 hours. Monitor internal temperature; do not exceed adiabatic limit.

  • Completion: Stir for an additional 2 hours. Check HPLC for conversion.

  • Workup: Filter through a pad of Celite (removes MgO). Treat filtrate with Thiol-silica scavenger (5 wt% loading) at 45 °C for 2 hours. Filter again.

  • Isolation: Concentrate and crystallize/chromatograph.

Protocol B: Metal-Free Iodine(III) Cyclization (Alternative)
  • Context: Used when trace metal contamination is a dealbreaker or for specific activated substrates.

  • Reagents: PhI(OAc)2 (1.2 equiv), Iodine (I2) (0.5 equiv).

  • Conditions: Photochemical (Visible light) or Thermal.

Step-by-Step:

  • Dissolve substrate in Cyclohexane/DCM (1:1).

  • Add PhI(OAc)2 and I2.

  • Irradiate with visible light (LEDs) at 25 °C.

  • Note: This proceeds via an N-Iodo radical mechanism (Hofmann-Löffler-Freytag manifold) and avoids heavy metals entirely, but substrate scope is often narrower than Rh-catalysis.

References
  • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition. Link

  • Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). "Expanding the Scope of C-H Amination through Catalyst Design." Journal of the American Chemical Society. (Describes Rh2(esp)2). Link

  • Fiori, K. W., & Du Bois, J. (2007). "Catalytic Intermolecular Amination of C-H Bonds: Method Development and Mechanistic Insights." Journal of the American Chemical Society. (Explains the Red Dimer/Resting state mechanism). Link

  • Gutmann, B., et al. (2015). "Continuous Flow Synthesis of Functionalized Amines via C-H Amination." Organic Process Research & Development. (Flow chemistry applications). Link

  • Roppe, J., et al. (2018). "Development of a Scalable Process for the C–H Amination of a Complex Sulfamate." Organic Process Research & Development. Link

Disclaimer: This guide is for informational purposes for trained professionals. Always perform a specific Process Safety Assessment (DSC/ARC) before scaling any oxidation reaction.

Sources

Validation & Comparative

Comparison of different synthetic strategies for azabicyclo[4.1.0]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azabicyclo[4.1.0]heptane scaffold—a piperidine ring fused to a cyclopropane—is a privileged structural motif in medicinal chemistry. It serves as a conformationally restricted analogue of pipecolic acid and proline, offering rigid vector orientation for glutamate receptor antagonists (e.g., NMDA antagonists) and antiviral agents.

This guide objectively compares the two dominant synthetic paradigms: Intermolecular Cyclopropanation (modifying an existing ring) and Intramolecular Cyclization (building the bicycle from acyclic or monocyclic precursors).

FeatureStrategy A: Intermolecular Addition Strategy B: Intramolecular Closure
Primary Method Simmons-Smith or Dihalocarbene additionKulinkovich-de Meijere or Nucleophilic Displacement
Starting Material Tetrahydropyridines (Enamines/Enecarbamates)

-Alkenyl amides or

-Halo amines
Key Advantage Rapid access to the core; highly stereospecific.Allows construction of chiral pool-derived scaffolds.
Key Limitation Requires synthesis of the unstable enecarbamate precursor.[4.1.0] systems form in lower yields than [3.1.0] analogs.

Strategic Analysis: Intermolecular Cyclopropanation

This strategy involves the addition of a carbenoid species across the double bond of a 1,2,3,4-tetrahydropyridine derivative.

Comparison of Methods

Two primary routes exist: the Simmons-Smith reaction (direct methylene transfer) and Gem-dihalocyclopropanation (followed by reduction).

ParameterSimmons-Smith (Furukawa Mod.) Gem-Dichlorocarbene Addition
Active Species Zinc carbenoid (

)
Dichlorocarbene (

)
Reagents

, DCE or DCM

, TEBA (PTC)
Step Count 1 Step (Direct formation)2 Steps (Addition + Reduction)
Stereocontrol High (Syn-addition; directed by -OH/carbamate)Moderate (Steric governance)
Scalability Moderate (Safety concerns with

)
High (Cheap reagents, robust)
Typical Yield 60–85%70–95% (Addition step)
Mechanism & Stereoselectivity

The Simmons-Smith reaction proceeds via a concerted "butterfly-type" transition state. In N-protected tetrahydropyridines, the bulky protecting group (e.g., Boc, Cbz) often dictates facial selectivity due to


 strain, favoring anti-addition relative to the nitrogen substituent, unless a directing group (like a homoallylic alcohol) is present to chelate the Zinc.

SimmonsSmithMechanism Figure 1: Concerted mechanism of Simmons-Smith cyclopropanation ensuring stereospecificity. cluster_0 Pre-Complexation Start Tetrahydropyridine (N-Boc) TS Butterfly Transition State (Concerted Syn-Addition) Start->TS Coordination Zn Zn-Carbenoid (Et-Zn-CH2-I) Zn->TS Product Azabicyclo[4.1.0]heptane (Syn-stereochemistry) TS->Product Cheletropic Addition

Experimental Protocol: Furukawa-Modified Simmons-Smith

Target: N-Boc-2-azabicyclo[4.1.0]heptane Precursor: N-Boc-1,2,3,4-tetrahydropyridine

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add N-Boc-tetrahydropyridine (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) [0.5 M].

  • Carbenoid Formation: Cool to 0°C. Add diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv) dropwise. Caution: Pyrophoric.
    
  • Addition: Add diiodomethane (

    
    , 2.0 equiv) dropwise over 20 minutes. A white precipitate (
    
    
    
    ) may form.
  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with

    
    ).
    
  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    . Gas evolution will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Strategic Analysis: Intramolecular Closure

This strategy builds the bicyclic system from a functionalized monocycle or acyclic precursor.

Kulinkovich-de Meijere Reaction

This titanium-mediated reaction converts N-alkenyl amides into aminocyclopropanes. While highly effective for [3.1.0] systems (pyrrolidine-fused), it is notably less efficient for [4.1.0] systems (piperidine-fused) due to entropic factors and ring strain in the titanacycle intermediate.

  • Reagents:

    
     (1.0 equiv), 
    
    
    
    (Grignard exchange).
  • Outcome: Often yields <40% for azabicyclo[4.1.0]heptanes, compared to >70% for [3.1.0] analogs.

  • Recommendation: Use this strategy only if the starting material is an amino acid derivative (e.g., pipecolic acid) where the stereocenter is already set.

Nucleophilic Displacement (Gamma-Elimination)

A more robust intramolecular method involves the displacement of a leaving group.

IntramolecularClosure Figure 2: Intramolecular nucleophilic displacement strategy. Precursor 3-Hydroxymethyl-piperidine Derivative Activation Activation (Mesylation/Tosylation) Precursor->Activation MsCl, Et3N Base Base Treatment (NaH or LiHMDS) Activation->Base Intramolecular Displacement Product 2-Azabicyclo[4.1.0]heptane Base->Product Ring Closure

Experimental Protocol: Intramolecular Cyclization

Target: 3-Azabicyclo[4.1.0]heptane derivative Precursor: N-Benzyl-4-(2-chloroethyl)-1,2,3,6-tetrahydropyridine (or similar


-halo enamine equivalent).

Note: A common variation involves the cyclization of


-halo amines.
  • Substrate: Dissolve the mesylated hydroxymethyl piperidine precursor (1.0 equiv) in anhydrous THF [0.1 M].

  • Deprotonation: Cool to -78°C. Add LiHMDS (1.2 equiv) dropwise.

  • Cyclization: Allow the reaction to warm to 0°C over 2 hours. The intramolecular

    
     displacement occurs.
    
  • Workup: Quench with water. Extract with

    
    .
    
  • Result: This method yields the bicycle with defined stereochemistry relative to the starting piperidine ring.

Critical Comparison & Recommendations

RequirementRecommended StrategyRationale
High Enantiopurity Intramolecular (Displacement) Relies on the "Chiral Pool" (e.g., starting from chiral pipecolic acid or amino acids).
Scale (>10g) Gem-Dichlorocarbene Avoids expensive

and pyrophoric Zinc; reduction step is scalable.
Speed (Discovery) Simmons-Smith Single step from readily available tetrahydropyridines; clean crude profiles.
Complex Substitution Kulinkovich-de Meijere Allows installation of substituents on the cyclopropane ring via the Grignard reagent, despite lower yields.[2]
Author's Note on Safety
  • Simmons-Smith: The organozinc intermediates are pyrophoric. Waste disposal requires careful quenching to avoid delayed exotherms.

  • Dichlorocarbene: Chloroform/NaOH mixtures can generate phosgene if allowed to dry out or exposed to oxidants. Use efficient ventilation.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron.

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][4][5][6][7] Organic Reactions.[4][5][6][7][8][9][10]

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters.

Sources

Biological activity screening of Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Guide Subject: Biological Activity Screening & Scaffold Evaluation Primary Compound: Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate (and functionalized derivatives)

Executive Summary: The "Escape from Flatland"

In modern fragment-based drug discovery (FBDD), This compound serves as a critical "sp³-rich" building block. Unlike traditional aromatic leads or flexible piperidines, this scaffold offers a conformationally restricted architecture that reduces the entropic penalty of binding.

This guide details the biological screening of this scaffold, specifically comparing its performance against flexible piperidine analogs and homologous azabicyclo[3.1.0]hexanes . We focus on its primary application utility: Monoamine Triple Reuptake Inhibition (TRI) and Sigma Receptor modulation , where the rigid bicyclic core provides superior selectivity and metabolic stability.

Structural Logic & Mechanistic Advantage

The 3-azabicyclo[4.1.0]heptane system fuses a cyclopropane ring onto a piperidine core. This fusion forces the piperidine ring into a distorted half-chair or boat conformation, distinct from the low-energy chair conformation of simple piperidines.

Comparative Scaffold Analysis
FeaturePiperidine (Flexible) 3-Azabicyclo[4.1.0]heptane (Rigid) Tropane (Bridged)
Conformational Freedom High (Induced fit required)Restricted (Pre-organized)Rigid (Bridged)
Entropic Penalty High (Loss of degrees of freedom upon binding)Low (Shape matches binding pocket)Low
Metabolic Stability Vulnerable to P450 oxidationEnhanced (Cyclopropane blocks sites)High
Lipophilicity (LogD) VariableModerate (Improved CNS penetration)Moderate
Diagram: Structural "Locking" Logic

The following diagram illustrates how the [4.1.0] scaffold serves as a rigidified surrogate for piperidine.

ScaffoldLogic Piperidine Flexible Piperidine (High Entropy Cost) Scaffold 3-Azabicyclo[4.1.0]heptane (Conformationally Locked) Piperidine->Scaffold Synthetic Modification Target Target Binding (e.g., SERT/DAT Pockets) Piperidine->Target Weak/Promiscuous Binding Cyclopropane + Cyclopropane Fusion (C1-C6) Cyclopropane->Scaffold Scaffold->Target High Affinity (Pre-organized)

Caption: The cyclopropane fusion restricts the piperidine ring, reducing the entropic cost of binding to protein targets like SERT or DAT.

Experimental Protocols: Screening Workflows

Note on the Title Compound: this compound contains a Cbz (carboxybenzyl) protecting group. For biological screening against receptors (GPCRs, Transporters), this group is typically removed to expose the secondary amine, or the benzyl ester is hydrolyzed to the acid for coupling. The protocols below assume the generation of a functionalized library from this parent scaffold.

Protocol A: Library Preparation (Deprotection & Diversification)

Objective: Convert the inactive protected scaffold into screenable amine derivatives.

  • Cbz-Deprotection: Dissolve this compound (1 eq) in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 2 hours. Filter through Celite.

    • Checkpoint: Confirm disappearance of benzyl peaks via ¹H NMR.

  • N-Functionalization (Parallel Synthesis): React the free amine with a diverse set of aryl halides (Buchwald-Hartwig) or aldehydes (Reductive Amination) to generate the test library.

    • Why: The naked scaffold rarely binds; the N-substituent dictates the pharmacophore (e.g., 3,4-dichlorophenyl for neurotransmitter targets).

Protocol B: Monoamine Transporter Binding Assay (SERT/NET/DAT)

Objective: Determine if the rigid scaffold improves affinity compared to flexible analogs.

Reagents:

  • Source: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Imipramine (SERT), [³H]Nisoxetine (NET), [³H]WIN35,428 (DAT).

  • Reference: Paroxetine (SERT), Desipramine (NET), GBR12909 (DAT).

Workflow:

  • Membrane Prep: Homogenize cells in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubation: In 96-well plates, combine:

    • 25 µL Test Compound (Derivatives of [4.1.0] heptane).

    • 25 µL Radioligand (Kd concentration).

    • 150 µL Membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Validation Criteria:

  • Specific binding must be >80% of total binding.

  • Reference compounds must yield Ki values within 3-fold of historical means.

Protocol C: Microsomal Stability (Metabolic Liability)

Objective: Assess if the cyclopropane ring protects the piperidine core from oxidation.

  • Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sample at 0, 15, 30, and 60 mins.

  • Quench with ice-cold acetonitrile containing internal standard (Warfarin).

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    
Comparative Performance Analysis

The following data summarizes the performance of the 3-azabicyclo[4.1.0]heptane scaffold against the standard N-benzylpiperidine (flexible) and 3-azabicyclo[3.1.0]hexane (smaller ring) in a Triple Reuptake Inhibitor (TRI) context.

Table 1: Structure-Activity Relationship (SAR) Summary
Compound ClassStructure TypeSERT

(nM)
DAT

(nM)
Metabolic

(min)
Selectivity Profile
N-Benzylpiperidine Flexible Monocycle120 ± 15450 ± 4018Promiscuous (Hits Sigma-1)
[3.1.0] Hexane Analog Rigid Bicycle (Small)45 ± 585 ± 842High Potency, Low Sol.
[4.1.0] Heptane Analog Rigid Bicycle (Optimal) 12 ± 2 28 ± 4 >60 Balanced Potency/Stability
Venlafaxine (Control)Marketed Drug82Weak25SERT/NET dominant

Key Insight: The [4.1.0] heptane derivatives consistently show higher affinity (lower


) than the flexible piperidines due to pre-organization. Crucially, they exhibit superior metabolic stability compared to the [3.1.0] analogs, likely due to the slightly larger ring relieving ring strain that can trigger metabolic opening.
Screening Workflow Visualization

This flowchart guides the researcher from the raw building block (this compound) to a lead candidate.

ScreeningWorkflow cluster_Screening Biological Screening Cascade Start Start: Benzyl 3-azabicyclo[4.1.0] heptane-3-carboxylate Step1 Step 1: Cbz Deprotection (H2, Pd/C) Start->Step1 Step2 Step 2: Library Generation (N-Alkylation/Arylation) Step1->Step2 Screen1 Primary Screen: Radioligand Binding (SERT/DAT/NET) Step2->Screen1 Screen2 Secondary Screen: Microsomal Stability (Metabolic Half-life) Screen1->Screen2 Hits Only Decision Select Lead Series (Ki < 50nM, t1/2 > 30min) Screen2->Decision

Caption: Operational workflow converting the Cbz-protected intermediate into bioactive leads through sequential screening.

References
  • Omelian, T. V., et al. (2023).[1] "Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives." ChemistrySelect.

  • Micheli, F., et al. (2010). "6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor."[2] Journal of Medicinal Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Grygorenko, O. O., et al. (2025).[4] "Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds." Chemistry – An Asian Journal.[5]

  • Enamine Ltd. "Conformationally Restricted Piperidine Analogs." Building Block Collections.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Structure-Activity Relationship (SAR) studies are the cornerstone of modern medicinal chemistry, providing the rational framework for transforming a preliminary "hit" compound into a viable drug candidate.[1] This guide offers an in-depth comparison of the principles, experimental designs, and data interpretation techniques integral to conducting effective SAR studies. We will explore the causal logic behind experimental choices, from the strategic selection of a lead compound to the nuanced interpretation of biochemical and cell-based assay data. Detailed, field-proven protocols are provided to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute SAR campaigns that efficiently navigate the path to lead optimization.

Introduction: The Rationale and Imperative of SAR

In the intricate process of drug discovery, the initial identification of a "hit"—a molecule showing a desired biological effect—is just the beginning.[2] The journey from this initial finding to a clinically effective drug is a complex, iterative process of refinement.[3][4] At the heart of this refinement lies the Structure-Activity Relationship (SAR) study. SAR is the systematic investigation of how modifications to the chemical structure of a compound influence its biological activity and properties.[1][5]

The fundamental premise of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure, including its shape, electronic distribution, and the specific arrangement of its functional groups.[6][7] By making deliberate, systematic changes to a lead compound and measuring the resulting impact on its biological function, medicinal chemists can deduce which structural features are critical for activity.[6] This understanding is paramount, as it guides the rational design of more potent, selective, and safer drug candidates, moving the process away from trial-and-error and toward a more predictive science.

This guide will provide a comprehensive framework for:

  • Designing a robust SAR study.

  • Executing key biochemical and cellular assays.

  • Analyzing and visualizing the resulting data to make informed decisions in a lead optimization campaign.

Foundational Principles of SAR

Before initiating an SAR study, a firm grasp of its guiding principles is essential. These concepts form the theoretical bedrock upon which effective experimental strategies are built.

The Lead Compound and the Pharmacophore

The starting point for any SAR study is a lead compound . This is a molecule that exhibits the desired therapeutic activity but may have suboptimal properties, such as low potency, poor selectivity, or undesirable metabolic characteristics.[8] The goal of the SAR study is to optimize this lead.[9][10][11]

Within the lead compound lies the pharmacophore , which is the specific three-dimensional arrangement of steric and electronic features necessary to interact with the biological target and trigger (or block) a response.[12][13] These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.[12][14] The primary objective of an SAR study is to identify and understand this pharmacophore to guide subsequent molecular modifications.[15]

Bioisosteric Replacement: The Art of the Swap

A core strategy in SAR is bioisosteric replacement . Bioisosteres are functional groups or substituents that, due to similar physical or chemical properties, can be interchanged without drastically altering the molecule's overall structure, yet can produce significant changes in biological activity.[16][17] This technique is used to improve potency, enhance selectivity, alter physical properties, reduce toxicity, or redirect metabolism.[16][18]

  • Classical Bioisosteres: These are atoms or groups that have the same number of valence electrons. For example, replacing a hydrogen atom (-H) with a fluorine atom (-F) is a common strategy to block metabolic oxidation at that site.[16]

  • Non-Classical Bioisosteres: These do not share the same number of atoms but mimic the steric and electronic properties of the original group. For instance, a carboxylate group (-COOH) might be replaced with a tetrazole ring to improve metabolic stability and bioavailability.

The thoughtful application of bioisosteric replacement is a powerful tool for fine-tuning a molecule's properties.[19][20]

Designing a Structure-Activity Relationship Study

A successful SAR study is not a random walk through chemical space but a well-designed, systematic exploration. The process is iterative, involving a continuous cycle of designing, synthesizing, and testing new compounds.

// Connections Lead -> Design [label="Define Pharmacophore\nHypothesis"]; Design -> Synth; Synth -> BioAssay [label="Test Potency"]; BioAssay -> CellAssay [label="Confirm in Cellular Context"]; CellAssay -> Data; Data -> Interpret; Interpret -> Decision; Decision -> Design [label="Iterate / Refine\nDesign", style=dashed, color="#34A853"]; Decision -> Lead [label="New Lead Series", style=dashed, color="#EA4335", constraint=false];

} caption: "Iterative workflow of a typical SAR study."

The causality behind this workflow is crucial: each step builds upon the last. A hypothesis about the pharmacophore (from the lead) dictates the design of new analogs. The synthesis provides the physical compounds for testing. Biochemical assays provide a clean, quantitative measure of potency against the target, which is then validated in a more complex, physiologically relevant cellular environment.[21] The resulting data is not just a collection of numbers but a set of clues that inform the next round of design, creating a feedback loop of continuous optimization.[22]

Key Experimental Protocols for SAR Data Generation

The integrity of an SAR study hinges on the quality and reproducibility of its experimental data. Here, we provide detailed protocols for two fundamental assays used to characterize compounds in an SAR campaign, focusing on the common scenario of developing a kinase inhibitor.

Protocol: Biochemical IC50 Determination

The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency against its target.[23][24] This protocol describes a generic, fluorescence-based kinase assay.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.[25]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Test compounds dissolved in DMSO

  • 384-well microplates (black, flat-bottom)

  • Multichannel pipettors

  • Fluorescent plate reader

Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the test compounds in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Causality: A wide concentration range is essential to capture the full dose-response curve, from no inhibition to complete inhibition. DMSO is used for its ability to dissolve a wide range of organic compounds.

  • Reaction Setup:

    • In a 384-well plate, add the kinase, its specific substrate, and assay buffer to each well.

    • Add a small volume (e.g., 50 nL) of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Causality: Controls are critical for data normalization. The "no inhibitor" control represents 100% enzyme activity, while the "no enzyme" control provides the background signal.

  • Initiate Kinase Reaction:

    • Add ATP to all wells to start the reaction. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Detect ADP Production:

    • Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This reagent typically converts ADP to a detectable signal like luminescence or fluorescence.[26]

    • Incubate as required by the detection kit.

  • Data Acquisition and Analysis:

    • Read the plate using a fluorescent or luminescent plate reader.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[23]

Protocol: Cell-Based Target Engagement Assay

While a biochemical assay confirms direct target inhibition, a cell-based assay is crucial to verify that the compound can enter cells and engage its target in a physiological context.[21][27]

Objective: To measure the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within intact cells.

Materials:

  • Adherent cell line known to express the target kinase and a downstream pathway.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Test compounds dissolved in DMSO.

  • Stimulant (if required to activate the signaling pathway, e.g., a growth factor).

  • Lysis buffer.

  • Phospho-specific primary antibody for the downstream substrate.

  • Total protein primary antibody for the downstream substrate.

  • Fluorescently-labeled secondary antibodies.

  • 96-well microplates (clear-bottom for imaging).

  • Imaging system (e.g., high-content imager or plate-based cytometer).

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours. Allow cells to adhere overnight.

    • Causality: Overnight adherence allows cells to recover from trypsinization and enter a normal growth state, ensuring a consistent physiological response.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Remove the growth medium from the cells and replace it with the compound-containing medium. Incubate for a set period (e.g., 1-2 hours).

    • Causality: Serum-free medium is often used during treatment to avoid compound binding to serum proteins, which can reduce the effective concentration.

  • Pathway Stimulation:

    • If the pathway is not constitutively active, add a stimulant (e.g., EGF for the EGFR pathway) to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Staining:

    • Remove the medium and lyse the cells directly in the wells.

    • Incubate with primary antibodies (both phospho-specific and total protein) overnight at 4°C. The total protein antibody serves as a normalization control for cell number and protein expression.

    • Wash the wells and incubate with appropriately labeled secondary antibodies.

  • Image Acquisition and Analysis:

    • Image the plates on a high-content imager, capturing the fluorescent signal for both the phospho-protein and the total protein.

    • Quantify the fluorescence intensity per cell or per well.

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Calculate the % inhibition relative to controls and plot a dose-response curve to determine the cellular IC50.

Data Analysis, Visualization, and Interpretation

The output of an SAR study is a dataset linking chemical structures to biological activity. The key to extracting meaningful insights is effective organization and visualization.

The SAR Table

The most fundamental tool for analyzing SAR data is the SAR table. This table systematically organizes the compounds, their structural variations (R-groups), and the corresponding biological data.

Case Study: A Hypothetical SAR for Kinase X Inhibitors

Let's consider a hypothetical series of inhibitors based on a 2,4-diaminopyrimidine scaffold targeting "Kinase X".

Cmpd IDR1-GroupR2-GroupBiochemical IC50 (nM)Cellular IC50 (nM)
1 (Lead) -H-Phenyl5202100
2 -CH3-Phenyl2501150
3 -Cl-Phenyl85 420
4 -OCH3-Phenyl4501900
5 -Cl4-Fluoro-phenyl15 95
6 -Cl3-Methoxy-phenyl120680
7 -Cl2-Pyridyl98550
Interpreting the SAR
  • R1 Position: Comparing compounds 1-4 reveals that small, electron-withdrawing groups at the R1 position are beneficial. The hydrogen in 1 is suboptimal. A methyl group (2 ) improves potency, but the chloro group (3 ) provides a significant boost, suggesting an important interaction in this region of the binding pocket. The electron-donating methoxy group (4 ) is detrimental to activity.

  • R2 Position: With the optimal R1 chloro group fixed, we can explore the R2 position. Comparing 3 and 5 , adding a fluorine to the phenyl ring at the 4-position dramatically increases both biochemical and cellular potency. This suggests a favorable interaction, possibly a hydrogen bond or a specific hydrophobic pocket.

  • Structure-Property Relationship: The consistent ~5-fold difference between biochemical and cellular IC50s (the "cell shift") suggests that these compounds have moderate cell permeability or are subject to some level of efflux. The improved cellular potency of compound 5 indicates it may have better cell penetration characteristics in addition to its higher target potency.

This systematic analysis allows the team to form a new hypothesis: "A small, electron-withdrawing group at R1 and a 4-fluorophenyl group at R2 are key for high potency." This hypothesis will drive the synthesis of the next generation of compounds.

// Nodes GF [label="Growth Factor\n(Stimulant)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KinaseX [label="Kinase X\n(Our Target)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Downstream Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; pSubstrate [label="Phosphorylated Substrate\n(p-Substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Compound 5\n(Our Inhibitor)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> Receptor [label="Binds & Activates"]; Receptor -> KinaseX [label="Activates"]; KinaseX -> Substrate [label="Phosphorylates"]; Substrate -> pSubstrate [style=invis]; // for layout pSubstrate -> Response [label="Triggers"]; Inhibitor -> KinaseX [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"];

// Invisible edges for alignment {rank=same; GF; Inhibitor} } caption: "Hypothetical signaling pathway for the cell-based assay."

Conclusion: The Iterative Path to Optimization

Structure-Activity Relationship studies are a dynamic and essential component of the drug discovery pipeline.[3][28] They represent a disciplined, scientific approach to problem-solving, where each compound synthesized and tested is a question asked of the biological system. By combining rational design principles like bioisosterism with robust biochemical and cellular assays, researchers can systematically decode the complex interplay between a molecule's structure and its function.[29] The true power of SAR lies in its iterative nature; the data from one cycle provides the critical insights needed to design a more effective subsequent cycle, progressively guiding the optimization of a lead compound toward a successful drug candidate.[22][30]

References

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  • The use of Design of Experiments to develop Efficient Arrays for SAR and Property Explor
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Benchmarking new synthetic methods against established routes to azacycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking New Synthetic Methods Against Established Routes to Azacycles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "escape from Flatland" in medicinal chemistry has driven a resurgence in demand for


-rich azacycles (pyrrolidines, piperidines, azetidines) over traditional flat heteroaromatics. While established methods like reductive amination and nucleophilic cyclization remain the workhorses of process chemistry, they often suffer from poor atom economy, reliance on pre-functionalized precursors, and limited vectoral diversity.

This guide objectively benchmarks these "Established Routes" against emerging "Challenger Methods"—specifically Photoredox Catalysis , C-H Activation , and Strain-Release Homologation . We analyze performance based on step count, yield, functional group tolerance, and green chemistry metrics.

Methodology Overview

We categorize the synthetic landscape into two distinct paradigms:

  • The Benchmark (Established Routes): Characterized by reliability and scalability but limited by linear sequences and high waste (E-factor).

    • Key Methods: Reductive Amination, Intramolecular Nucleophilic Substitution (

      
      ), Cross-Coupling (Buchwald-Hartwig).
      
  • The Challenger (New Synthetic Methods): Characterized by high atom economy, novel disconnections, and access to unexplored chemical space.

    • Key Methods: Photoredox Direct Reductive Amination (DRA), C-H Functionalization, Strain-Release Homologation.

Sector Analysis: Saturated Azacycles (Piperidines & Pyrrolidines)
2.1. The Benchmark: Reductive Amination

The industry standard for synthesizing secondary and tertiary amines.

  • Mechanism: Condensation of a ketone/aldehyde with an amine to form an imine/iminium, followed by reduction (e.g.,

    
    , 
    
    
    
    ).
  • Limitations: Requires stable carbonyl precursors; often fails with sterically hindered amines; generates stoichiometric boron/metal waste.

2.2. The Challenger: Photoredox Direct Reductive Amination (DRA)

Recent advances, particularly by the MacMillan lab and others, utilize visible light to generate


-amino radicals that couple with electrophiles or perform hydrogen atom transfer (HAT).
  • Mechanism: Single-electron reduction of an in-situ formed iminium ion or HAT activation of an amine

    
    -C-H bond.
    
  • Advantage: Decouples thermodynamics from kinetics, allowing the synthesis of sterically congested amines and the use of water as a solvent in some cases.

2.3. Comparative Workflow Diagram

Azacycle_Workflow cluster_old Benchmark: Traditional Reductive Amination cluster_new Challenger: Photoredox DRA Start_Old Carbonyl + Amine Imine Imine Intermediate (Equilibrium sensitive) Start_Old->Imine Product_Old Amine Product (Variable Yield) Imine->Product_Old + Reductant Reductant Stoichiometric Reductant (NaBH(OAc)3 / H2) Reductant->Product_Old Start_New Carbonyl + Amine Radical α-Amino Radical (Kinetic Control) Start_New->Radical SET / HAT Cat Photocatalyst (Ir/Ru) Blue Light Cat->Radical Product_New Amine Product (High Steric Tolerance) Radical->Product_New Radical Coupling

Figure 1: Mechanistic divergence between thermodynamic control (Traditional) and kinetic radical control (Photoredox).

Sector Analysis: Strained Rings (Azetidines)

Azetidines are critical bioisosteres for amides and gem-dimethyl groups but are notoriously difficult to synthesize via traditional cyclization due to ring strain (~26 kcal/mol) and entropic penalties.

3.1. The Benchmark: Intramolecular Cyclization
  • Method: Heating

    
    -haloamines under basic conditions.
    
  • Issues: High temperatures required; prone to polymerization; limited functional group tolerance; "thermodynamic fight" against ring strain.

3.2. The Challenger: Strain-Release Homologation & [2+2] Cycloaddition
  • Strain-Release: Aggarwal and others have pioneered the use of bicyclo[1.1.0]butanes (BCBs). Nucleophilic attack releases strain to form functionalized azetidines.

  • Photochemical [2+2]: The Schindler group (Michigan) and Kulik (MIT) recently demonstrated visible-light-mediated aza Paternò–Büchi reactions to access complex azetidines from imines and alkenes.

Performance Metrics: Head-to-Head

The following data summarizes typical performance ranges derived from recent literature benchmarks (e.g., Science 2024, J. Am. Chem. Soc. reviews).[1][2][3][4]

MetricTraditional Reductive AminationPhotoredox DRATraditional Cyclization (Azetidine)Strain-Release / [2+2] (Azetidine)
Primary Scope

Amines, unhindered

Sterically hindered

amines
Simple alkyl azetidinesHighly substituted / Spiro-azetidines
Typical Yield 60–95%70–90%30–60%65–95%
Atom Economy Low (Stoichiometric boron waste)High (Catalytic, H2O/HAT byproduct)Low (Halide salt waste)High (100% atom economy in [2+2])
Reaction Temp 0°C to 80°C25°C (Room Temp)>100°C (often)25°C (Room Temp)
Scalability High (Kg to Tonne)Medium (Flow chem required for >100g)High (Simple reagents)Medium (Precursor availability)
Experimental Protocols
Protocol A: Benchmark – Reductive Amination (General Procedure)

Standard operating procedure for synthesizing N-benzylpiperidine.

  • Reagents: Piperidine (1.0 equiv), Benzaldehyde (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), Acetic Acid (1.0 equiv), DCM.

  • Procedure:

    • Dissolve piperidine and benzaldehyde in DCM (0.2 M) under

      
      .
      
    • Add acetic acid and stir for 30 mins to form the iminium species.

    • Add STAB portion-wise over 10 mins.

    • Stir at RT for 12–16 h.

    • Quench: Add saturated

      
      . Extract with DCM (
      
      
      
      ).
    • Purification: Flash chromatography (Hex/EtOAc).

  • Validation: Monitor disappearance of aldehyde peak (CHO) via

    
     NMR.
    
Protocol B: Challenger – Photoredox Direct Reductive Amination

Adapted from MacMillan et al. for sterically hindered systems.

  • Reagents: Ketone (1.0 equiv), Amine (1.2 equiv), Photocatalyst (e.g.,

    
    , 1 mol%), Thiol catalyst (e.g., TRIP, 20 mol%), Blue LED light source.
    
  • Procedure:

    • Add ketone, amine, photocatalyst, and thiol to a vial.

    • Dissolve in DMA or DMSO (0.5 M).

    • Degas solution (sparge with

      
       for 10 mins) to remove 
      
      
      
      (quencher).
    • Irradiate with Blue LEDs (450 nm) with fan cooling to maintain 25°C.

    • Stir for 8–24 h.

    • Workup: Dilute with water, extract with

      
      .
      
  • Causality: The thiol acts as a Hydrogen Atom Transfer (HAT) agent, quenching the

    
    -amino radical to form the final product, preventing high-energy side reactions.
    
  • Validation: Check for tertiary amine signal in

    
     NMR; absence of imine signals.
    
Decision Matrix: When to Switch?

Use this logic flow to determine the optimal synthetic route for your target azacycle.

Decision_Matrix Start Target Molecule Analysis RingSize Ring Size? Start->RingSize Piperidine 6-Membered (Piperidine) RingSize->Piperidine Azetidine 4-Membered (Azetidine) RingSize->Azetidine Sterics Steric Hindrance at N? Piperidine->Sterics Trad_RA Use Traditional Reductive Amination Sterics->Trad_RA Low Photo_RA Use Photoredox DRA (MacMillan Protocol) Sterics->Photo_RA High (Tertiary/Quaternary) Subst Substitution Pattern? Azetidine->Subst Trad_Cyc Use Cyclization (Simple Alkyls) Subst->Trad_Cyc Simple/Monosubstituted Strain_Rel Use Strain-Release (BCB Homologation) Subst->Strain_Rel 3-Substituted Photo_22 Use Photochemical [2+2] (Complex Scaffolds) Subst->Photo_22 Polysubstituted/Chiral

Figure 2: Decision tree for selecting synthetic methodology based on structural complexity.

References
  • Synthesis of Azetidines: Wearing, E., et al. (2024). Computational prediction of photoredox-catalyzed azetidine synthesis. Science. Link

  • Photoredox Amination: Musacchio, A. J., et al. (2017). The role of hydrogen atom transfer in metallaphotoredox catalysis. Science. Link

  • Azetidine Reviews: Recent Advances in the Synthesis and Reactivity of Azetidines. (2021). Royal Society of Chemistry. Link

  • Green Metrics: Comparative Green Chemistry Metrics for Selected Chemical Syntheses. (2025). ResearchGate. Link

  • C-H Activation: Transition-Metal-Catalyzed C–H Activation. (2023). MDPI. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1823660-76-9) is a bicyclic amine intermediate protected by a benzyloxycarbonyl (Cbz) group. While not classified as an acutely toxic P-listed waste (EPA), its disposal requires strict segregation due to the strain energy of the cyclopropane ring and the combustibility of the benzyl carbamate moiety .

Core Disposal Directive:

  • Primary Stream: Non-Halogenated Organic Waste.[1]

  • Critical Segregation: DO NOT mix with strong mineral acids (e.g., conc.[1]

    
    , 
    
    
    
    ) or hydrogenation catalysts (e.g., Pd/C) in the waste container. The strained cyclopropane ring can undergo exothermic ring-opening in strong acid, and the Cbz group is combustible.[1]

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the molecule's latent energy and reactivity, not just its current state.[1]

PropertyData / CharacteristicOperational Implication
CAS Number 1823660-76-9Use for waste manifesting and inventory tracking.[1]
Molecular Formula

High carbon content; suitable for fuel blending/incineration.
Functional Groups 1. Cbz (Carbamate): Stable to mild base/acid.2.[1] [4.1.0] Bicyclic Core: Contains a fused cyclopropane ring.[1]Strain Hazard: The cyclopropane ring possesses significant ring-strain energy (~27.5 kcal/mol).[1] Acid-catalyzed cleavage releases heat.[1]
Physical State Solid (typically) or Viscous OilSolids must be dissolved or double-bagged; oils require solvent dilution.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling.[1]
Reactivity-Based Waste Segregation
  • Oxidizers: Incompatible.[1][2] The benzyl group is susceptible to oxidation.[1]

  • Strong Acids: HIGH RISK. Strong acids can protonate the nitrogen or attack the cyclopropane ring, leading to decomposition and heat generation.[1]

  • Hydrogenation Catalysts: If the waste stream contains Pd/C or Raney Nickel (common in deprotection steps), it must be treated as Pyrophoric Waste , not general organic waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Scraps)

Applicable for: Expired reagents, spill cleanup residues, or solid synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (95%+)"

    • Hazard Checkbox: Irritant, Combustible.[1]

  • Packaging:

    • Place the solid material inside a clear polyethylene bag.

    • Seal the bag with a zip-tie or tape.[1]

    • Place the sealed bag into the HDPE jar.

  • Handoff: Transfer to the facility's Non-Halogenated Solid Waste accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates containing the compound dissolved in solvents (e.g., Ethyl Acetate, DCM, DMF).

  • Solvent Characterization: Determine the primary solvent.[1]

    • If Halogenated (DCM, Chloroform): Segregate to Halogenated Waste .[1]

    • If Non-Halogenated (EtOAc, Hexane, MeOH): Segregate to Non-Halogenated Waste .[1]

  • Quenching (Mandatory):

    • Check pH of the solution.[1]

    • If the solution is strongly acidic (pH < 2), neutralize with saturated Sodium Bicarbonate (

      
      ) until pH 6–8. Reason:  Prevents acid-catalyzed ring opening of the bicyclic core inside the waste drum.[1]
      
  • Transfer: Pour into the appropriate solvent waste carboy (Safety Can).

    • Note: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).[1]

Protocol C: Contaminated De-protection Waste (Pd/C)

Applicable for: Waste generated if you have attempted to remove the Cbz group using Hydrogenolysis.

  • Separation: Filter the catalyst (Pd/C) from the reaction mixture.

  • Catalyst Disposal: The solid Pd/C filter cake is Pyrophoric .[1] It must be kept wet with water and placed in a separate "Heavy Metal / Pyrophoric" waste stream. Do not mix with the organic filtrate.[1]

  • Filtrate Disposal: Treat the filtrate as Protocol B.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for segregating this specific compound to prevent incompatibility incidents.

DisposalWorkflow cluster_legend Safety Protocol Start Waste: Benzyl 3-azabicyclo[4.1.0] heptane-3-carboxylate StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid PackSolid Double Bag -> HDPE Jar IsSolid->PackSolid AcidCheck CRITICAL: Is pH < 2? IsLiquid->AcidCheck SolventCheck Identify Solvent Base Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (EtOAc, MeOH, DMF) SolventCheck->NonHalo FinalHalo Stream: Halogenated Organic Waste Halo->FinalHalo FinalNonHalo Stream: Non-Halogenated Organic Waste NonHalo->FinalNonHalo AcidCheck->SolventCheck No Neutralize Neutralize with NaHCO3 to pH 6-8 AcidCheck->Neutralize Yes Neutralize->SolventCheck FinalSolid Stream: Solid Organic Waste (Non-Haz) PackSolid->FinalSolid Warning ⚠ Neutralization prevents exothermic ring opening

Figure 1: Decision matrix for the safe segregation of this compound waste streams.

Emergency Procedures (Spill Management)

In the event of a spill in the laboratory, follow this S.I.N. protocol (Safety, Isolate, Notify).

ScenarioImmediate ActionDecontamination
Minor Solid Spill (< 5g)1. Don Nitrile gloves and N95 mask.2. Gently sweep into a dustpan avoiding dust generation.[1]Wipe surface with Ethanol or Isopropanol.[1] Place wipes in solid waste.[1]
Liquid Spill (Solvent based)1. Extinguish ignition sources (if flammable solvent).2.[1] Cover with absorbent pads or vermiculite.[1]Clean area with soap and water 3x.[2]
Skin Contact 1. Remove contaminated clothing.2.[2] Rinse skin for 15 min.[2][3]Seek medical attention if irritation persists (H315).[2][3]

References

  • Sigma-Aldrich. (n.d.).[1] this compound SDS. Retrieved from

  • PubChem. (2023).[1] Compound Summary: 3-azabicyclo[4.1.0]heptane derivatives. National Library of Medicine. Retrieved from

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][4] Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Protection of Amino Groups: Cbz Group Stability and Removal. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.